Executive Summary This technical guide details the synthesis of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine , a high-value heterocyclic building block. The 2-amino-3-fluoropyridine scaffold is a critical pharmacopho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine , a high-value heterocyclic building block. The 2-amino-3-fluoropyridine scaffold is a critical pharmacophore in medicinal chemistry, widely employed in kinase inhibitors and GPCR modulators to tune basicity (pKa), improve metabolic stability (blocking C3 oxidation), and induce specific conformational locks via intramolecular hydrogen bonding.
This document provides two distinct, self-validating synthetic pathways:
Route A (SnAr): A scalable, metal-free nucleophilic aromatic substitution utilizing the inductive activation of the fluorine substituent.
Route B (Buchwald-Hartwig): A precision palladium-catalyzed cross-coupling for cases requiring milder conditions or complex substrate tolerance.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule consists of an electron-deficient 3-fluoropyridine core coupled to a secondary aliphatic amine, N-methyltetrahydrofuran-3-amine (N-methyl-oxolan-3-amine).
Strategic Disconnections
C2–N Bond Formation: The primary disconnection is at the pyridine C2 position. The high electronegativity of the ring nitrogen, combined with the electron-withdrawing effect of the C3-fluorine, makes C2 highly electrophilic.
Amine Construction: The secondary amine side chain is derived from tetrahydrofuran-3-one via reductive amination.
Figure 1: Retrosynthetic breakdown of the target molecule.
Part 2: Critical Reagent Preparation
Synthesis of N-methyltetrahydrofuran-3-amine
Note: This secondary amine is commercially available but often expensive. In-house preparation is cost-effective.
Protocol:
Charge: Dissolve tetrahydrofuran-3-one (1.0 eq) in dry Methanol (10 V).
Amine Addition: Add Methylamine (2.0 M in THF, 1.5 eq) and stir at 0°C for 30 min.
Workup: Quench with sat. NaHCO3. Extract with DCM.[1] The product is a volatile oil; avoid high-vacuum prolonged drying.
Part 3: Route A - Nucleophilic Aromatic Substitution (SnAr)
Best for: Scale-up (>10g), "Green" chemistry (no heavy metals), and cost efficiency.
The Mechanism: Regioselectivity Logic
The reaction relies on the SnAr addition-elimination mechanism .
Why C2 and not C3? The intermediate Meisenheimer complex formed by attack at C2 places the negative charge on the ring nitrogen (electronegative sink), stabilizing the transition state. Attack at C3 places the charge on carbon, which is energetically unfavorable.
The Fluorine Effect: The C3-fluorine atom is electron-withdrawing (-I effect), which further activates the C2 position toward nucleophilic attack, making 2,3-difluoropyridine a superior electrophile compared to 2-fluoropyridine.
Experimental Protocol
Reagents:
2,3-Difluoropyridine (1.0 eq)
N-methyltetrahydrofuran-3-amine (1.1 eq)
K2CO3 (2.5 eq) or DIPEA (2.0 eq)
Solvent: DMSO (anhydrous) or NMP.
Step-by-Step:
Setup: In a pressure tube or round-bottom flask equipped with a condenser, dissolve 2,3-difluoropyridine in DMSO (5 mL/mmol).
Addition: Add K2CO3 (finely ground). Then, add the amine.[2]
Reaction: Heat the mixture to 90–100°C for 4–6 hours.
Monitoring: Monitor by LCMS. The 2,3-difluoro starting material is volatile; ensure the vessel is sealed well.
Workup: Cool to RT. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
Purification: Wash organics with brine to remove DMSO. Dry over MgSO4. Concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Data Validation:
Yield: Expected 75–85%.
Regioisomer Check: 1H NMR will show distinct splitting for the C4-H proton. If C3-F is displaced (undesired), the coupling patterns change drastically.
Part 4: Route B - Buchwald-Hartwig Cross-Coupling
Best for: Late-stage functionalization, or if the SnAr route yields inseparable regioisomers (rare for this substrate).
The Logic: Catalytic Precision
This route utilizes 2-chloro-3-fluoropyridine . While less reactive in SnAr, the C-Cl bond is highly amenable to oxidative addition by Pd(0). The 3-fluoro group is retained as it is not a good leaving group in Pd-catalysis compared to Cl/Br.
3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine chemical properties
An In-Depth Technical Guide to 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine Introduction and Strategic Overview 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine, identified by CAS Number 2093651-28-4, is a highly fun...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine
Introduction and Strategic Overview
3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine, identified by CAS Number 2093651-28-4, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its structure is a sophisticated amalgamation of three key motifs: a fluorinated pyridine core, a tertiary amine linkage, and a saturated oxolane (tetrahydrofuran) ring. This unique combination imparts a desirable profile of physicochemical properties that are strategically leveraged in modern drug design.
The strategic incorporation of fluorine into bioactive molecules is a well-established method for modulating metabolic stability, binding affinity, and bioavailability.[1][2] The 2-aminopyridine scaffold is a privileged structure, serving as a cornerstone for numerous approved drugs due to its versatile chemical reactivity and hydrogen bonding capabilities.[3][4][5] The addition of the N-methyl and N-oxolanyl groups provides steric and electronic modulation, fine-tuning the molecule's three-dimensional shape, solubility, and interactions with biological targets.
This guide provides a senior application scientist's perspective on the core chemical properties, plausible synthetic strategies, reactivity profile, and potential applications of this compound, offering a technical foundation for researchers engaged in drug discovery and development.
Core Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent functional groups. The molecule's structure is defined by the precise arrangement of its substituents on the pyridin-2-amine framework.
Property
Value / Description
Source
IUPAC Name
3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine
CAS Number
2093651-28-4
Molecular Formula
C₁₀H₁₃FN₂O
Derived
Molecular Weight
196.22 g/mol
Derived
Predicted Lipophilicity (XLogP3)
~1.5 - 2.5
Inferred based on analogs
Predicted pKa (Basic)
~4.0 - 5.5 (Pyridine N), ~8.5 - 9.5 (Amine N)
Inferred based on analogs
Appearance
Likely an oil or low-melting solid at STP
Inferred
Molecular Structure
The structural architecture is key to its function. The fluorine atom at the 3-position exerts a powerful inductive electron-withdrawing effect, modulating the basicity of the adjacent pyridine nitrogen and the overall electronic character of the aromatic ring.[1] The tertiary amine nitrogen is sp³-hybridized, creating a trigonal pyramidal geometry with the methyl, oxolanyl, and pyridinyl substituents.[6]
Caption: 2D structure of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine.
Retrosynthetic Analysis and Plausible Synthesis Protocol
The synthesis of multi-substituted pyridines requires a carefully planned strategy. A plausible and efficient route to the target compound involves a convergent synthesis, leveraging nucleophilic aromatic substitution (SNAAr) and N-alkylation reactions.
Retrosynthetic Pathway
A logical retrosynthesis disconnects the tertiary amine C-N bonds, identifying key precursors such as 3-fluoro-2-halopyridine, methylamine, and 3-aminooxolane or its synthetic equivalents.
An In-depth Technical Guide to 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Importance In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and saturated heterocyclic moi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and saturated heterocyclic moieties into small molecules is a cornerstone of rational drug design. The compound 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine (CAS No: 2093651-28-4) represents a confluence of these key structural features, positioning it as a molecule of significant interest for scaffold-based drug discovery programs.[1] This technical guide provides a comprehensive overview of its structure, a plausible synthetic pathway, and its potential applications, grounded in the established significance of its constituent chemical motifs in pharmaceutical development.
The aminopyridine core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in critical hydrogen bonding interactions with biological targets.[2][3] The introduction of a fluorine atom at the 3-position of the pyridine ring can profoundly influence the molecule's physicochemical properties, such as pKa, metabolic stability, and binding affinity, often leading to improved pharmacokinetic profiles. Furthermore, the N-substituted oxolane (tetrahydrofuran) ring introduces a three-dimensional element that can enhance solubility and provide specific steric interactions within protein binding pockets.
Molecular Structure and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine . Its chemical structure is depicted in Figure 1.
Figure 1. 2D Chemical Structure of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine.
The molecule consists of a pyridine ring substituted with a fluorine atom at the 3-position and a secondary amino group at the 2-position. This amino group is further substituted with a methyl group and an oxolan-3-yl group.
Physicochemical Properties
Property
Estimated Value
Significance in Drug Discovery
Molecular Formula
C10H13FN2O
Provides the elemental composition.
Molecular Weight
212.23 g/mol
Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP
1.5 - 2.5
Indicates a balance between hydrophilicity and lipophilicity, suitable for cell membrane permeability.
Topological Polar Surface Area (TPSA)
41.5 Ų
Suggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors
0
The absence of a hydrogen bond donor on the amine can improve membrane permeability.
Hydrogen Bond Acceptors
3 (Npyridine, Namine, Ooxolane)
Provides multiple points for potential hydrogen bonding with target proteins.
pKa (most basic)
3.5 - 4.5 (Pyridine N)
The fluorine atom is expected to lower the basicity of the pyridine nitrogen.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This approach is a common and robust method for the preparation of N-substituted aminopyridines. The proposed workflow is outlined below.
Experimental Protocol:
Step 1: Synthesis of the Intermediate N-methyl-N-(oxolan-3-yl)amine
To a solution of oxolan-3-one in a suitable solvent such as methanol, add a solution of methylamine (in THF or water) at 0 °C.
Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine.
Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Quench the reaction by the slow addition of water.
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-N-(oxolan-3-yl)amine.
Step 2: Synthesis of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine
In a sealed reaction vessel, combine 2-chloro-3-fluoropyridine, N-methyl-N-(oxolan-3-yl)amine (from Step 1), and a suitable base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Heat the reaction mixture to 100-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the final compound, 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine.
A high-level overview of the proposed synthetic route.
Potential Applications in Drug Development
While no specific biological activity has been reported for 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine, its structural motifs are prevalent in a variety of biologically active compounds, suggesting several potential therapeutic areas for investigation.
Kinase Inhibition
The aminopyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form key hydrogen bond interactions with the hinge region of the kinase active site. The 3-fluoro substituent can enhance binding affinity and selectivity. The N-methyl-N-oxolanyl moiety can occupy adjacent hydrophobic pockets, further tuning the inhibitory profile. This compound could be a valuable starting point for developing inhibitors of various kinases implicated in cancer and inflammatory diseases.
Central Nervous System (CNS) Targets
The physicochemical properties of this molecule, including its moderate lipophilicity and low polar surface area, suggest potential for crossing the blood-brain barrier. Therefore, it could be explored as a scaffold for developing ligands for CNS targets such as G-protein coupled receptors (GPCRs) or ion channels involved in neurological and psychiatric disorders.
Anti-infective Agents
Aminopyridine derivatives have also been investigated for their anti-infective properties. The structural features of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine could be optimized to target enzymes or proteins essential for the survival of bacteria, viruses, or parasites.
Conclusion
3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine is a synthetically accessible molecule that embodies key structural features sought after in modern drug discovery. Its combination of a fluorinated aminopyridine core and a saturated heterocyclic substituent makes it an attractive scaffold for library synthesis and lead optimization in a variety of therapeutic areas. While specific biological data is currently lacking, the rationale for its potential utility is firmly grounded in the extensive precedent for its constituent motifs in medicinal chemistry. This guide provides a foundational understanding of this promising compound, intended to stimulate further research and exploration of its therapeutic potential.
References
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Available from: [Link].
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available from: [Link].
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. Available from: [Link].
Architecting the 2-Aminopyridine Scaffold: A Technical Guide to SAR and Synthetic Design
The following technical guide details the Structure-Activity Relationship (SAR) of 2-aminopyridine derivatives. It is designed for medicinal chemists and drug discovery professionals, focusing on mechanistic rationale, s...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the Structure-Activity Relationship (SAR) of 2-aminopyridine derivatives. It is designed for medicinal chemists and drug discovery professionals, focusing on mechanistic rationale, synthetic accessibility, and validated experimental protocols.
Executive Summary: The "Privileged" Donor-Acceptor Motif
The 2-aminopyridine (2-AP) scaffold is a cornerstone of modern medicinal chemistry, classified as a "privileged structure" due to its ability to bind diverse biological targets with high affinity. Its utility stems primarily from its bidentate hydrogen-bonding motif :
Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor.
Exocyclic Amine (C2-NH2): Acts as a hydrogen bond donor.
This specific electronic arrangement mimics the adenine ring of ATP (targeting kinases) and the guanidine group of L-arginine (targeting Nitric Oxide Synthase). This guide dissects the SAR of 2-AP derivatives, providing a roadmap for optimizing potency, selectivity, and physicochemical properties.
Mechanistic SAR: The Core Interaction Logic
Kinase Inhibition: The Hinge Binder
In the context of kinase inhibitors, the 2-AP moiety functions as a "hinge binder."[1][2] The ATP-binding pocket of kinases contains a hinge region connecting the N- and C-terminal lobes.[3]
The Interaction: The pyridine N1 accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (e.g., Met, Leu). Simultaneously, the exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent residue.
Criticality: Disruption of this motif (e.g., methylation of the exocyclic amine or removal of the pyridine nitrogen) typically abolishes kinase activity, confirming its role as the primary "anchor."
Nitric Oxide Synthase (NOS) Inhibition: The Arginine Mimic
For NOS enzymes (nNOS, iNOS, eNOS), the 2-AP scaffold mimics the substrate L-arginine.
The Interaction: The 2-AP headgroup binds to the active site heme propionate and a conserved glutamate residue.
Selectivity Challenge: Because the active sites of NOS isoforms are highly conserved, SAR optimization focuses on the "tail" regions attached to the pyridine ring to exploit subtle differences in the peripheral pockets.
Positional SAR Analysis
The biological activity of 2-AP derivatives is tuned by substitutions at specific ring positions.
Figure 1: Positional SAR Map of the 2-Aminopyridine Scaffold.
Detailed Substitution Logic
Position
Functionality & SAR Insight
Strategic Application
N1
Primary Anchor. Must remain unhindered.
Do not substitute. N-oxidation usually kills kinase activity but is a synthetic intermediate.
C2-NH2
Primary Anchor.
Alkylation (e.g., -NHMe) often reduces potency due to steric clash with the hinge or loss of planarity.
C3
Gatekeeper Interaction. Substituents here point toward the "gatekeeper" residue in kinases.
Small groups (F, Cl, CH3) can lock the conformation. Bulky groups here can induce selectivity for kinases with small gatekeepers.
C4
Solvent Front. Groups here extend into the solvent channel.
Ideal for attaching solubilizing groups (e.g., piperazine, morpholine) to improve ADME properties without affecting binding affinity.
C5
Scaffold Extension. Often used to extend the aromatic system.
Aryl or heteroaryl coupling at C5 is common (e.g., Suzuki coupling) to access hydrophobic pockets adjacent to the ATP site.
C6
Steric Control.
Substitution here (e.g., -CF3) can block metabolic oxidation at the susceptible C6 position but may introduce steric clashes in tight binding pockets.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for the synthesis and evaluation of 2-AP derivatives.
Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling
Objective: Functionalization of the C5 position to generate a library of 5-aryl-2-aminopyridines.
Rationale: The C5 position is electronically favorable for electrophilic halogenation, allowing for subsequent cross-coupling.
Step-by-Step Methodology:
Halogenation: Dissolve 2-aminopyridine (1.0 eq) in Acetonitrile (ACN). Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C. Stir for 2 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The product, 2-amino-5-bromopyridine, precipitates or is extracted.
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must be included as a positive control.
Case Study: Crizotinib and the 2-AP Motif
Crizotinib (Xalkori) is a clinically approved inhibitor of ALK and c-Met. While often described as an aminopyridine derivative, it structurally features a 2-amino-3-benzyloxypyridine core (specifically, a 3-substituted-2-aminopyridine variant).
Binding Mode: The 2-amino group and the pyridine nitrogen bind to the hinge region of the ALK kinase domain (Met1199).
The "O-Alkoxy" Effect: The substitution at the C3 position (the benzyloxy group) is critical. It locks the conformation and fills the hydrophobic pocket behind the gatekeeper, enhancing selectivity over other kinases.
Figure 2: Schematic of the Hinge Binding Mode of the 2-Aminopyridine Core.
References
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications.[4][5] Link
Engh, R. A., & Bossemeyer, D. (2001). The protein kinase activity modulation by inhibitors. Pharmacology & Therapeutics.[6] (Foundational text on Hinge Binding).
Sanford, D., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. Link
Silverman, R. B., et al. (2014). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency. Journal of Medicinal Chemistry. Link
Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066). Journal of Medicinal Chemistry. Link
Strategic Fluorination of Pyridine Scaffolds in Drug Discovery
Technical Guide for Medicinal Chemists & Process Scientists Core Directive & Executive Summary The pyridine ring is a privileged scaffold in FDA-approved therapeutics, yet its inherent electron deficiency and metabolic s...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Medicinal Chemists & Process Scientists
Core Directive & Executive Summary
The pyridine ring is a privileged scaffold in FDA-approved therapeutics, yet its inherent electron deficiency and metabolic susceptibility at the nitrogen lone pair present distinct optimization challenges.[1] Fluorine substitution is not merely a "hydrogen replacement"; it is a precision tool for modulating the pKa , lipophilicity (LogD) , and metabolic stability of pyridine-based drug candidates.[1]
This guide moves beyond general textbook definitions to provide a technical blueprint for leveraging fluorine in pyridine optimization. We explore the causality between fluorination patterns and pharmacokinetic outcomes, detail a self-validating late-stage synthesis protocol, and analyze successful clinical candidates.[1]
Physicochemical Modulation: The "Fluorine Effect"
The strategic placement of fluorine on a pyridine ring alters the electronic landscape more drastically than on a benzene ring due to the presence of the nitrogen heteroatom.
2.1 Basicity and pKa Tuning
The basicity of the pyridine nitrogen is a critical determinant of solubility and hERG channel liability.
Mechanism: Fluorine is highly electronegative (
).[1] Through inductive effects (), it pulls electron density away from the ring system.[1]
Position Dependence:
2-Fluoropyridine: The fluorine is adjacent to the nitrogen.[1] The inductive effect is strongest here, significantly lowering the pKa of the conjugate acid (pyridinium) from ~5.2 (unsubstituted) to ~ -0.[1]44. This effectively renders the nitrogen non-basic at physiological pH, improving membrane permeability but potentially reducing solubility.[1]
3-Fluoropyridine: The inductive effect is attenuated by distance.[1] The pKa drops to ~3.[1]0. This is often the "sweet spot" for maintaining some solubility while reducing non-specific binding associated with highly basic centers.[1]
2.2 Metabolic Stability (Blocking the Soft Spot)
Pyridines are prone to oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) at the electron-deficient C2 and C6 positions (via nucleophilic attack) or the electron-rich C3/C5 positions (via electrophilic attack).[1]
C-F Bond Strength: The C-F bond (~105 kcal/mol) is metabolically inert.[1]
Blocking Strategy: Substituting a labile C-H bond with C-F at metabolic "hotspots" prevents oxidative clearance.[1] For example, blocking the C2 position prevents the formation of 2-pyridone metabolites, a common deactivation pathway.[1]
Dipole Alignment: In 2-fluoropyridine, the C-F dipole opposes the ring dipole, reducing the net molecular dipole moment. This often results in higher lipophilicity than predicted by substituent constants alone, facilitating Blood-Brain Barrier (BBB) penetration.[1]
Table 1: Comparative Physicochemical Metrics
Substituent
Position
pKa (Conjugate Acid)
LogP (approx)
Metabolic Impact
H (None)
-
5.23
0.0
High clearance risk (N-oxidation, C-hydroxylation)
Traditional nucleophilic aromatic substitution (SNAr) (Halex reaction) requires harsh conditions (high temp, KF/CsF) and electron-withdrawing groups.[1] For late-stage functionalization of complex pyridine scaffolds, Silver(II) Fluoride (AgF₂) mediated radical fluorination is the superior, modern approach.[1]
Why this protocol?
Selectivity: Exclusively fluorinates the C2-position (adjacent to Nitrogen).[1]
Conditions: Ambient temperature, avoiding thermal degradation of sensitive motifs.
Mechanism: Radical pathway.[1] AgF₂ serves as both the oxidant and the fluorine source.
Protocol: AgF₂-Mediated C2-Fluorination of Pyridines
Reference: Adapted from Fier & Hartwig, Science (2013) and Organic Syntheses (2017).[1]
Materials:
Substrate: Pyridine-based drug intermediate (1.0 equiv).[1]
Reagent: Silver(II) Fluoride (AgF₂) (3.0 equiv).[1] Note: AgF₂ is moisture-sensitive and a strong oxidant.[1]
Solvent: Anhydrous Acetonitrile (MeCN) (0.1 M concentration).[1]
Equipment: Oven-dried glassware, magnetic stir bar, Celite pad.
Step-by-Step Procedure:
Preparation (In Fume Hood): Weigh the pyridine substrate (e.g., 1.0 mmol) into an oven-dried round-bottom flask equipped with a stir bar.
Solvation: Add anhydrous MeCN (10 mL). Stir until the substrate is fully dissolved.
Reagent Addition:
Critical Step: Quickly weigh AgF₂ (3.0 mmol) in air (or glovebox if high humidity) and add it to the reaction flask in one portion.
Observation: The reaction mixture will typically turn dark brown/black immediately.[1]
Reaction: Seal the flask with a septum or stopper. Stir vigorously at room temperature (20-25 °C) for 1 hour .
Monitoring: Check progress via TLC or LC-MS.[1] The reaction is usually rapid.
Quench & Workup:
Dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
Filter the slurry through a pad of Celite to remove insoluble silver salts.[2][3]
Note: The silver waste should be handled according to heavy metal disposal regulations.[1]
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography.
Self-Validating Check:
Success Indicator: Appearance of a new peak in 19F NMR around -60 to -70 ppm (typical for 2-fluoropyridines).[1]
Failure Mode: If starting material remains after 1 hour, ensure AgF₂ was not deactivated by excessive moisture (it turns white/gray when hydrolyzed).[1]
Case Studies in Drug Development
5.1 Apalutamide (Erleada®) - Prostate Cancer
Apalutamide is a next-generation androgen receptor antagonist.[1]
Structure: Contains a 2-cyano-3-(trifluoromethyl)pyridine moiety.[1]
Role of Fluorine: The trifluoromethyl group (
) at the 3-position (relative to the pyridine nitrogen) serves two functions:
Metabolic Shield: It sterically and electronically protects the ring from oxidative degradation.[1]
Binding Affinity: The bulky, lipophilic
group occupies a specific hydrophobic pocket in the androgen receptor ligand-binding domain (LBD), enhancing potency compared to non-fluorinated analogs.[1]
Structure: Features a 2-(trifluoromethyl)pyridine derivative (specifically a trifluoro-t-butyl group attached to the pyridine).[1]
Role of Fluorine: The fluorine atoms lower the pKa of the pyridine nitrogen, preventing protonation at physiological pH. This is crucial because a charged pyridinium species would have poor membrane permeability and could interact non-specifically with the negatively charged phosphate backbone of DNA or other off-targets.[1]
Synthetic Workflow Visualization
The following diagram depicts the workflow for the AgF₂ protocol described above.
Caption: Workflow for AgF2-mediated site-selective C-H fluorination.
References
Fier, P. S., & Hartwig, J. F. (2013).[1] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link[1]
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
Fier, P. S., et al. (2017).[1][3] Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Link[1]
Clegg, N. J., et al. (2012).[1] Apalutamide (ARN-509), a novel antiandrogen for prostate cancer treatment.[1] Cancer Research.[1] Link
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link
Foreword: The Oxolane Ring as a Cornerstone of Modern Drug Design
An In-Depth Technical Guide to the Medicinal Chemistry Applications of Oxolane Derivatives The oxolane, or tetrahydrofuran (THF), ring is a five-membered saturated cyclic ether that has emerged as a quintessential scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Medicinal Chemistry Applications of Oxolane Derivatives
The oxolane, or tetrahydrofuran (THF), ring is a five-membered saturated cyclic ether that has emerged as a quintessential scaffold in medicinal chemistry.[1][2][3] Far from being a mere solvent, its unique stereochemical and electronic properties have positioned it as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. Its prevalence in a wide array of natural products, from complex marine polyketides to nucleoside analogues, hints at an evolutionary preference for its structural utility.[4][5] In synthetic pharmaceuticals, the THF moiety is strategically employed to enhance binding affinity, modulate physicochemical properties, and improve pharmacokinetic profiles.[6][7] This guide provides an in-depth exploration of the oxolane derivative landscape, elucidating its application across diverse therapeutic areas and detailing the synthetic strategies and structure-activity relationships that drive its successful implementation in drug discovery. We will delve into the causality behind experimental design, presenting not just data, but the rationale that underpins the development of these vital therapeutic agents.
Part 1: The Oxolane Scaffold in Anti-Infective Drug Discovery
The structural rigidity and hydrogen-bonding capability of the oxolane ring make it an exceptional component in the design of agents targeting microbial enzymes and proteins.
Antiviral Therapeutics: The HIV Protease Inhibitor Paradigm
The development of HIV-1 protease inhibitors represents a landmark achievement in medicinal chemistry, where the oxolane ring plays a critical role. The protease enzyme is essential for viral maturation, cleaving viral polyproteins into functional enzymes and structural proteins. Inhibitors are designed to mimic the transition state of this cleavage, blocking the enzyme's active site.
Case Study: Darunavir and the Bis-Tetrahydrofuran (Bis-THF) Ligand
Darunavir is a highly potent second-generation HIV protease inhibitor that effectively combats many drug-resistant viral strains.[7] A key to its success is the high-affinity interaction between its bis-THF ligand and the enzyme's active site.[7][8]
Expertise & Causality: The inclusion of the bis-THF moiety was a deliberate design choice to maximize interactions with the protease backbone.[7] The oxygen atoms of the THF rings form critical hydrogen bonds with the backbone amide protons of aspartic acid residues (Asp29 and Asp30) in the enzyme's active site.[8] This interaction is crucial for anchoring the inhibitor. The significance of these oxygen atoms is starkly demonstrated by analogues where the oxygen is replaced by a methylene group, resulting in a dramatic loss of antiviral activity due to the absence of this key hydrogen bond.[7]
Diagram: Mechanism of Darunavir Action
The following diagram illustrates the critical hydrogen bonding interactions facilitated by the bis-THF moiety of Darunavir within the HIV-1 protease active site.
Caption: Darunavir's bis-THF ligand forming key H-bonds in the protease active site.
Antifungal and Antibacterial Applications
Oxolane derivatives have also been synthesized as analogues of natural products to explore their antimicrobial potential.
Case Study: Muscarine-like Oxolane Ammonium Salts
Inspired by the structure of muscarine, researchers have synthesized oxolane derivatives containing quaternary ammonium salts.[1] These compounds were evaluated for their antifungal and antibacterial activity.
Experimental Rationale: The synthesis started from commercially available 2-deoxy-D-ribose, a sugar containing a furanose (an oxolane derivative) form.[1] This choice provides a chiral pool starting material, allowing for stereocontrolled synthesis. The key was to introduce a quaternary ammonium salt, a feature known for antimicrobial activity, onto the stable oxolane scaffold. Structure-activity relationship studies revealed that antimicrobial potency was directly influenced by the length of the alkyl chain attached to the nitrogen atom, with a decyl chain proving most effective.[1] This demonstrates a classic medicinal chemistry principle: modulating lipophilicity to optimize interaction with microbial cell membranes.
Part 2: The Role of Oxolanes in Oncology
Many natural products with potent anticancer activity feature oxolane rings.[5] These structures often serve as inspiration for synthetic analogues with improved therapeutic indices.
Annonaceous Acetogenins and their Synthetic Analogues
Annonaceous acetogenins are a class of polyketides isolated from plants of the Annonaceae family, known for their potent cytotoxic activities.[2] Their structures frequently contain one or more THF rings.
Mechanism of Action: These compounds are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP depletion and apoptosis in cancer cells. The THF rings are crucial for correctly orienting the long aliphatic chain within the enzyme's binding pocket.
Manassantin A Analogues for HIF-1 Inhibition
Manassantin A, a natural product containing a central THF core, has been identified as an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in cancer progression.[9]
SAR Insights: To develop more tractable analogues, studies have focused on modifying the THF core.[9] This research provided valuable insights into the pharmacophore. Analogues with reduced structural complexity, such as removing one of the two methyl groups on the THF rings, were synthesized and tested. The results showed that certain modifications were tolerated, retaining HIF-1 inhibitory activity, thereby guiding the design of simplified, more synthetically accessible anticancer agents.[9]
Table 1: Antiproliferative Activity of a Bioactive Oxolane Derivative
The following table summarizes the antiproliferative activities of a synthetically produced oxolane-containing lupane-triterpenoid (Compound 1) and its precursors against various leukemia cell lines.[10] This data validates the biological relevance of the final synthetic target.
The ability of the oxolane ring to impart favorable ADME properties, including blood-brain barrier permeability, has made it an attractive scaffold for CNS-active agents.
Broad-Spectrum Psychotropic Agents
A series of novel tetracyclic tetrahydrofuran derivatives have been prepared and evaluated for potential psychotropic properties.[11] These compounds were screened for their affinity to multiple dopaminergic, serotonergic, and adrenergic receptors.
Lead Compound Profile: The lead compound, (-)-1, demonstrated a wide profile of pharmacological activities in vivo, including potent reversal of tryptamine-induced behaviors (an indicator of serotonin receptor interaction) and antagonism of mCPP-induced anxiety.[11] The ED50 values were in the low mg/kg range, indicating high potency. This work showcases how embedding an oxolane ring within a rigid tetracyclic system can lead to compounds with specific and potent interactions with multiple CNS targets, creating a "broad-spectrum" psychotropic profile.[11]
Part 4: Synthesis and Methodologies
The successful application of oxolane derivatives is underpinned by robust and stereocontrolled synthetic methodologies. The choice of synthetic route is critical for accessing the desired stereoisomers, as biological activity is often highly dependent on stereochemistry.
Experimental Protocol: Synthesis of Tetracyclic Iodo-Oxolane Derivatives
This protocol describes a key step in the synthesis of psychotropic tetracyclic oxolane derivatives, specifically the iodocyclization to form the oxolane ring. The methodology is adapted from the work of Romero et al.[11]
Objective: To synthesize tetracyclic iodo-oxolane derivatives via electrophilic cyclization of an allylic alcohol.
Materials:
cis or trans β-allylic alcohol precursor (e.g., compound 4a or 5a from the source)
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-allylic alcohol precursor (1.0 eq) in a 1:1 mixture of anhydrous DCM and THF.
Addition of Base: Add solid sodium bicarbonate (5.0 eq) to the solution. This is a critical step to neutralize the HI generated during the reaction, preventing acid-catalyzed side reactions.
Initiation of Cyclization: Cool the mixture to 0 °C using an ice bath. Add a solution of iodine (3.0 eq) in THF dropwise over 15 minutes. The persistence of a dark brown color indicates the presence of excess iodine.
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color of excess iodine disappears.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product (the tetracyclic iodo derivative) is typically obtained in excellent yield and can be purified further by flash column chromatography if necessary.
Self-Validation: The success of the cyclization can be confirmed by ¹H NMR spectroscopy, looking for the disappearance of the allylic proton signals and the appearance of new signals corresponding to the protons on the newly formed oxolane ring. Mass spectrometry will confirm the incorporation of an iodine atom. This intramolecular iodoetherification is a reliable method for constructing tetrahydrofuran rings with high diastereoselectivity.
Diagram: General Synthetic Workflow
This diagram outlines a typical workflow for the discovery and optimization of bioactive oxolane derivatives.
Caption: A generalized workflow for oxolane-based drug discovery programs.
Conclusion and Future Outlook
The oxolane ring continues to prove its value as a versatile and powerful scaffold in medicinal chemistry. Its incorporation into molecules ranging from antivirals to CNS agents and anticancer drugs highlights its ability to confer potent and specific biological activities.[7][9][11] The success of drugs like Darunavir underscores the importance of rational design, where the THF moiety is used to forge critical, high-affinity interactions with the biological target.[7][8] Future efforts will undoubtedly focus on developing novel synthetic methods to access increasingly complex and diverse oxolane derivatives. As our understanding of disease biology deepens, the strategic application of this privileged scaffold will continue to yield new generations of therapeutic agents, solidifying the oxolane ring's status as a cornerstone of modern drug design.
References
Title: Discovery of New Tetracyclic Tetrahydrofuran Derivatives as Potential Broad-Spectrum Psychotropic Agents | Journal of Medicinal Chemistry - ACS Publications
Source: ACS Publications
URL: [Link]
Title: Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Synthesis of bioactive 28-hydroxy-3-oxolup-20(29)-en-30-al with antileukemic activity
Source: Taylor & Francis Online
URL: [Link]
Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - ResearchGate
Source: ResearchGate
URL: [Link]
Title: Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition | Journal of Medicinal Chemistry - ACS Publications
Source: ACS Publications
URL: [Link]
Title: Structural and Synthetic Aspects of Small Ring Oxa- and Aza-Heterocyclic Ring Systems as Antiviral Activities - MDPI
Source: MDPI
URL: [Link]
Title: The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed
Source: National Center for Biotechnology Information
URL: [Link]
in vitro assay protocols for 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine
Here is a comprehensive Application Note and Protocol guide for the characterization of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine . Given the structural properties of this molecule (an aminopyridine core with a so...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Application Note and Protocol guide for the characterization of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine .
Given the structural properties of this molecule (an aminopyridine core with a solubilizing tetrahydrofuran tail), it represents a "privileged scaffold" frequently utilized in Kinase Inhibition (targeting the ATP-binding hinge region) and Ion Channel Modulation (specifically K+ or nAChR channels).[1]
For the purpose of this technical guide, this compound is designated as FMPA-3 (Fluoro-Methyl-Pyridin-Amine-3). The protocols below focus on its characterization as a Kinase Chemical Probe , which is the most scientifically probable application for this specific chemotype.
Introduction & Mechanistic Rationale
The molecule FMPA-3 features a 2-aminopyridine core substituted at the 3-position with fluorine.[1] This specific substitution pattern is a classic medicinal chemistry tactic designed to modulate the basicity (
) of the pyridine nitrogen, thereby influencing its hydrogen-bond accepting capability within the ATP-binding pocket of protein kinases (e.g., JNK, RAF, or Syk kinases).[1]
The N-(oxolan-3-yl) (tetrahydrofuran-3-yl) moiety serves as a polar, non-ionizable appendage intended to improve aqueous solubility and metabolic stability compared to linear alkyl chains, while potentially occupying the solvent-exposed regions of the target protein.[1]
Key Chemical Features
Feature
Function in Biological Systems
2-Aminopyridine Core
Acts as a bidentate H-bond donor/acceptor pair, typically anchoring the molecule to the "hinge region" of kinase domains.[1][2]
3-Fluoro Substitution
Electron-withdrawing group; lowers the of the ring nitrogen, reducing non-specific binding and improving membrane permeability.[1]
Oxolan-3-yl Tail
Increases character (molecular complexity), enhancing solubility and selectivity by exploiting specific hydrophobic pockets.[1]
Assay Cascade Workflow
To rigorously validate FMPA-3, a hierarchical assay cascade is required.[1] This ensures that observed biological activity is driven by specific target engagement rather than assay artifacts (e.g., aggregation or fluorescence interference).[1]
Figure 1: Critical Path Assay Cascade for FMPA-3 Characterization.
/ ) of FMPA-3 to a representative kinase target (e.g., JNK1 or BRAF) by displacing a known tracer.[1]
Rationale: TR-FRET is preferred over standard fluorescence intensity because the time-delayed reading eliminates background fluorescence often caused by pyridine-amine compounds.[1]
Materials
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]
Objective: Verify that FMPA-3 penetrates the cell membrane and binds the target in a live intracellular environment.[1]
Scientific Integrity: Biochemical assays often yield false positives due to lack of membrane barriers.[1] NanoBRET provides the highest "Trustworthiness" for intracellular efficacy.[1]
Experimental Setup
Cell Line: HEK293T transfected with NanoLuc-Kinase fusion vector.
The compound 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine (hereafter referred to as FMPA-Ox ) represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding pocket of protein kinases. Unlike complex Type II inhibitors that target inactive conformations, FMPA-Ox is a compact fragment-like lead, exhibiting characteristics of a Type I ATP-competitive inhibitor .
Structural Rationale
2-Aminopyridine Core: This moiety functions as the primary "hinge-binder." The pyridine nitrogen (N1) and the exocyclic amine typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., the backbone amide of the "gatekeeper" residue).
3-Fluoro Substitution: The fluorine atom at the C3 position serves two critical roles:
Electronic Modulation: It lowers the pKa of the pyridine ring, potentially improving bioavailability and reducing non-specific binding.
Metabolic Stability: It blocks a common site of oxidative metabolism (C3 oxidation).
Oxolan-3-yl (Tetrahydrofuran) Ring: This alicyclic ether provides a specific shape-complementarity to the ribose-binding pocket or the solvent-exposed front, improving water solubility compared to purely aromatic substituents.
Target Specificity
While FMPA-Ox is a scaffold rather than a single-target drug, structural analogs have demonstrated potency against:
VEGFR2 (KDR): Via the aminopyridine hinge-binding motif.
Syk Kinase: Aminopyridines are well-documented Syk inhibitors.
PI3K: The oxolane ring mimics the ribose of ATP, a common feature in PI3K inhibitors.
Mechanism of Action (MoA)
FMPA-Ox functions as a reversible, ATP-competitive inhibitor. It occupies the adenine-binding cleft between the N- and C-lobes of the kinase domain.
Binding Topology
Hinge Region: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the hinge residue.
Ribose Pocket: The oxolane ring projects towards the ribose-binding pocket, displacing water molecules and providing entropic gain.
Gatekeeper Interaction: The small size of the molecule allows it to bind even in kinases with bulky gatekeeper residues (e.g., Threonine or Methionine), though selectivity is determined by the specific fit of the N-methyl group.
Figure 1: Schematic mechanism of FMPA-Ox binding within the kinase ATP pocket.
Experimental Protocols
Protocol A: In Vitro Biochemical Potency (ADP-Glo™ Assay)
Objective: Determine the IC50 of FMPA-Ox against a specific kinase (e.g., VEGFR2 or LRRK2).
Principle: Measures ADP generation as a direct product of the kinase reaction.
Materials
Recombinant Kinase (e.g., 5-10 ng/well)
Substrate (Poly GT or specific peptide, 0.2 mg/mL)
Ultra-Pure ATP (at Km apparent)
FMPA-Ox (10 mM stock in DMSO)
ADP-Glo™ Reagent (Promega)
Workflow
Compound Preparation:
Prepare a 3-fold serial dilution of FMPA-Ox in 100% DMSO (11 points). Top concentration: 100 µM.
Dilute 1:25 into 1X Kinase Buffer to generate 4X working stocks.
Enzyme Reaction:
Add 2.5 µL of 4X FMPA-Ox to a 384-well white plate.
Add 2.5 µL of 4X Kinase/Substrate mix. Incubate 10 min at RT (allows pre-equilibrium).
Add 2.5 µL of 4X ATP to initiate reaction.
Incubate for 60 min at RT.
Detection:
Add 10 µL of ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
Readout:
Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.
Objective: Validate that FMPA-Ox penetrates the cell membrane and binds the kinase in a live cell environment.
Rationale: Biochemical IC50s often fail to predict cellular potency due to ATP competition (mM intracellular ATP vs µM in vitro).
Workflow
Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.
Tracer Addition: Treat cells with a cell-permeable fluorescent tracer (specific to the kinase ATP pocket) at a concentration near its Kd.
Competition:
Add FMPA-Ox (serial dilution) to the cells.
If FMPA-Ox binds the kinase, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).
Measurement:
Read Donor Emission (460 nm) and Acceptor Emission (618 nm).
Calculate BRET Ratio = (Acceptor/Donor).
Result: A decrease in BRET ratio indicates successful intracellular target engagement.
Data Analysis & Interpretation
Expected Results Profile
As a fragment-like scaffold, FMPA-Ox may exhibit moderate potency compared to fully optimized clinical drugs.
Parameter
Expected Range (Hit/Lead)
Optimization Goal
Biochemical IC50
0.5 µM – 10 µM
< 10 nM
Cellular EC50
1 µM – 20 µM
< 100 nM
Ligand Efficiency (LE)
> 0.3
Maintain > 0.3
Solubility (PBS)
High (> 100 µM)
Maintain High
Troubleshooting
High IC50 (>50 µM): The oxolane ring may be clashing with a specific residue in the ribose pocket. Consider ring-opening or changing ring size (e.g., to oxetane).
Steep Hill Slope (> 2.0): Indicates aggregation or non-specific inhibition. Add 0.01% Triton X-100 to the assay buffer.
No Cellular Activity: The compound may be a substrate for efflux pumps (P-gp). Verify permeability using a PAMPA assay.
References
Aminopyridine Scaffolds in Kinase Inhibition
Title: Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preclinical Characterization & Efficacy Profiling of 3-Fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine (FMPA-Ox)
Part 1: Executive Summary & Structural Logic
Compound Overview:
The molecule 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine (herein referred to as FMPA-Ox ) represents a highly specific "privileged scaffold" in medicinal chemistry. Its structural architecture combines a 2-aminopyridine core (common in kinase inhibitors and GPCR modulators) with a 3-fluoro substituent (metabolic blocker/electronic tuner) and a tetrahydrofuran (oxolan-3-yl) moiety (polarity/solubility enhancer).
Therapeutic Context:
Based on Structure-Activity Relationship (SAR) homology, FMPA-Ox exhibits physicochemical properties consistent with CNS-penetrant modulators (e.g., for Nicotinic Acetylcholine Receptors [nAChRs], mGluRs, or specific kinase isoforms). The 3-fluoro group typically lowers the pKa of the pyridine nitrogen, improving bioavailability and reducing oxidative metabolism, while the oxolane ring mimics ribose or hydrophobic-polar pockets found in ATP-binding sites or neurotransmitter receptors.
Scope of this Guide:
This application note details the experimental setup for validating the efficacy of FMPA-Ox. It moves beyond basic screening to rigorous Target Engagement , Functional Potency , and In Vivo Pharmacodynamics .
Part 2: Experimental Workflow Visualization
The following diagram outlines the critical path for validating FMPA-Ox, moving from physicochemical validation to in vivo proof-of-concept.
Figure 1: Critical path workflow for FMPA-Ox efficacy testing, ensuring "Go/No-Go" decision gates at every stage.
Part 3: Detailed Experimental Protocols
Protocol A: Functional Efficacy via FLIPR (Calcium Flux)
Rationale: Given the aminopyridine core's prevalence in modulating ion channels (e.g., nAChR, P2X) and GPCRs, a calcium flux assay is the most robust high-throughput method to determine agonist/antagonist potency (
/).
Materials:
Cell Line: HEK293T stably expressing the target receptor (e.g.,
nAChR or mGluR5).
Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux).
Compound: FMPA-Ox (10 mM stock in DMSO).
Instrument: FLIPR Tetra or Hamamatsu FDSS.
Step-by-Step Methodology:
Cell Plating: Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well poly-D-lysine coated plates. Incubate for 24h at 37°C/5% CO₂.
Dye Loading:
Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.
Add 4 µM Fluo-4 AM.
Replace culture media with 100 µL Loading Buffer. Incubate 45 min at 37°C, then 15 min at RT (to minimize artifacts).
Compound Preparation:
Prepare an 8-point serial dilution of FMPA-Ox in HBSS (Range: 1 nM to 30 µM).
Control: Use a known modulator (e.g., PNU-120596 for
nAChR) as a positive control.
Data Acquisition:
Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 10s.
Addition: Inject 20 µL of FMPA-Ox (5x concentration).
Measurement: Record kinetics for 180s.
Analysis:
Calculate
(Peak fluorescence minus baseline / baseline).
Fit data to a 4-parameter logistic equation (Hill slope) to derive
.
Self-Validation Check: If the Z-factor is < 0.5, re-optimize cell density or dye loading time. Ensure DMSO concentration remains < 0.5% to prevent solvent artifacts.
Protocol B: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Rationale: To prove FMPA-Ox physically binds to a specific protein target inside a living cell, independent of downstream signaling. This distinguishes "true" efficacy from off-target artifacts.
Methodology:
Treatment: Treat live cells with 10 µM FMPA-Ox or DMSO (vehicle) for 1 hour.
Heating: Aliquot cell suspension into PCR tubes. Heat each tube to a distinct temperature gradient (e.g., 40°C to 65°C) for 3 minutes.
Lysis: Cool to RT, lyse cells using freeze-thaw cycles (x3) in liquid nitrogen.
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Soluble protein remains in supernatant; denatured/unbound protein precipitates).
Detection: Analyze supernatant via Western Blot using antibodies specific to the hypothesized target.
Result: If FMPA-Ox binds the target, the "melting curve" will shift to the right (thermal stabilization).
Rationale: The N-methyl and oxolane groups are potential sites for cytochrome P450 metabolism (N-demethylation or ring oxidation). Efficacy in vivo is impossible if the compound is cleared too rapidly.
Table 1: Stability Assay Parameters
Parameter
Condition
System
Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein)
Cofactor
NADPH (1 mM)
Compound Conc.
1 µM (to ensure first-order kinetics)
Time Points
0, 5, 15, 30, 60 min
Analysis
LC-MS/MS (MRM mode)
| Acceptance Criteria | Intrinsic Clearance (
) < 20 µL/min/mg protein |
Calculation:
where is the slope of the natural log of remaining compound vs. time.
Part 4: Mechanism of Action (Signaling Pathway)
Assuming FMPA-Ox acts as a modulator of a ligand-gated ion channel (based on the aminopyridine scaffold's history), the following pathway illustrates the expected efficacy mechanism.
Figure 2: Hypothesized Mechanism of Action (MOA) where FMPA-Ox acts as a Positive Allosteric Modulator (PAM), enhancing the efficacy of the endogenous ligand.
Part 5: Data Interpretation & Troubleshooting
Scenario 1: High Potency in FLIPR, Low Efficacy in Electrophysiology
Cause: The compound may be a "calcium artifact" inducer or interacting with intracellular calcium stores rather than the surface receptor.
Solution: Verify with Patch Clamp (Manual or Automated). If the current does not match the fluorescence data, trust the electrophysiology.
Scenario 2: Rapid Degradation in Microsomes
Cause: The N-methyl group is likely undergoing rapid demethylation.
Solution: Synthesize a deuterated analog (
) to utilize the Kinetic Isotope Effect (KIE) and improve metabolic stability without altering binding affinity.
Scenario 3: Poor Solubility
Cause: Despite the oxolane ring, the planar pyridine core may cause stacking.
Solution: Formulate as a mesylate or hydrochloride salt (utilizing the basic pyridine nitrogen).
References
Dalvie, D. et al. (2010). Assessment of Metabolic Stability in Drug Discovery: Assays and Interpretation. Journal of Medicinal Chemistry. Link
Jafari, M. et al. (2014). The Cellular Thermal Shift Assay (CETSA) for Target Engagement. Nature Protocols. Link
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Williams, M. et al. (2000). The role of 2-aminopyridines in the development of nAChR modulators. Current Medicinal Chemistry. Link
Zhang, J. et al. (2012). FLIPR Assays for GPCR and Ion Channel Targets. Methods in Molecular Biology. Link
Application
Application Note: Strategic Synthesis of 2-Amino-3-Fluoropyridine Building Blocks
Executive Summary & Strategic Analysis The 2-amino-3-fluoropyridine scaffold is a privileged motif in medicinal chemistry, widely utilized in kinase inhibitors (e.g., PI3K, MEK) and GPCR ligands. The introduction of fluo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The 2-amino-3-fluoropyridine scaffold is a privileged motif in medicinal chemistry, widely utilized in kinase inhibitors (e.g., PI3K, MEK) and GPCR ligands. The introduction of fluorine at the C3 position—ortho to both the pyridine nitrogen and the exocyclic amine—imparts critical physicochemical changes:
pKa Modulation: The electron-withdrawing nature of fluorine significantly lowers the basicity of the pyridine nitrogen (pKa < 6.0 vs. 6.86 for 2-aminopyridine), reducing off-target hERG binding and improving metabolic stability against N-oxidation.
Conformational Locking: The intramolecular hydrogen bond (or electrostatic repulsion depending on protonation state) between the C3-F and the C2-NH2 can lock the rotameric conformation, pre-organizing the molecule for receptor binding.
Route Selection Matrix
Selecting the optimal synthetic pathway depends heavily on scale, available starting materials, and the complexity of the amine substituent.
Feature
Method A: SnAr
Method B: Hofmann Rearrangement
Method C: Buchwald-Hartwig
Primary Substrate
2,3-Difluoropyridine
3-Fluoropicolinic Acid / Amide
2-Chloro-3-fluoropyridine
Key Reagents
Ammonia/Amines, Heat
NaOCl, NaOH (or PhI(OAc)2)
Pd-Catalyst, Ligand, Base
Scalability
High (Kg scale)
High (Kg scale)
Moderate (Cost of Pd/Ligand)
Scope
Simple Amines ()
Primary Amines () Only
Complex/Bulky Amines
Atom Economy
High
Low (Loss of Carbon)
Moderate
Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting the appropriate synthetic protocol based on your specific constraints.
Figure 1: Strategic decision tree for selecting the synthesis pathway. Blue indicates the starting goal, Green/Yellow/Red indicate the recommended protocols.
Best for: Rapid synthesis of 2-amino-3-fluoropyridine or simple alkyl-amino derivatives.
Mechanism: The highly electronegative fluorine at C3 activates the C2 position for nucleophilic attack. The intermediate Meisenheimer complex is stabilized by the ring nitrogen.
Materials:
2,3-Difluoropyridine (1.0 equiv)
Ammonium Hydroxide (28-30% aq) OR Alkyl Amine (excess)
Solvent: DMSO or NMP (for high temp) or Ethanol (for sealed tube)
Sealed pressure vessel (Autoclave or heavy-walled glass tube)
Step-by-Step Methodology:
Preparation: In a pressure vessel, dissolve 2,3-difluoropyridine (10 g, 87 mmol) in Ethanol (50 mL).
Ammonolysis: Add aqueous Ammonium Hydroxide (50 mL, excess). Note: For substituted amines, use 3.0 equiv of the amine and 1.5 equiv of DIPEA.
Reaction: Seal the vessel and heat to 120°C for 16–24 hours. The internal pressure will rise; ensure the vessel is rated for >10 bar.
Process Insight: The reaction is regioselective for the C2 position due to the stabilization of the transition state by the adjacent ring nitrogen, but trace amounts of 3-amino-2-fluoropyridine may form.
Workup: Cool to room temperature (RT). Concentrate under reduced pressure to remove ethanol and excess ammonia.
Extraction: Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from Hexanes/EtOAc or sublime if high purity is required.
Validation Criteria:
F NMR: Signal typically appears around -125 to -135 ppm (d).
Regioselectivity Check:
H NMR coupling constants. The C4-H proton will show a distinct coupling pattern due to the adjacent fluorine.
Protocol B: Hofmann Rearrangement
Best for: Large-scale preparation of the primary amine from inexpensive carboxylic acid precursors.
Mechanism: Conversion of amide to isocyanate via N-bromo species, followed by hydrolysis and decarboxylation.[1]
(gas or aq) at 0°C to yield 3-fluoropicolinamide . Isolate by filtration.[4]
Rearrangement:
Suspend 3-fluoropicolinamide (10 g, 71 mmol) in water (30 mL) and cool to 0°C.
Add NaOH (3.5 g in 10 mL water) followed strictly by slow addition of NaOCl solution (1.1 equiv) while maintaining temp < 5°C.
Critical Step: Stir at 0°C for 30 mins to form the N-chloroamide.
Thermal Initiation:
Warm the mixture to 70–80°C for 1 hour. Evolution of
gas indicates the rearrangement is proceeding.
Workup:
Cool to RT. The product may precipitate. If not, extract with DCM (3 x 50 mL).
Safety Note: Ensure all active chlorine is quenched with sodium thiosulfate before disposal.
Protocol C: Buchwald-Hartwig Cross-Coupling
Best for: Installing complex, bulky, or chiral amines that cannot withstand SnAr conditions.
Mechanism: Pd(0) oxidative addition into the C-Cl bond, followed by amine coordination and reductive elimination.
Inert Atmosphere: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times.
Loading: Add 2-chloro-3-fluoropyridine (1.0 equiv), Amine (1.2 equiv), Base (1.5 equiv), Pd source, and Ligand.
Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to halide).
Reaction: Heat to 100°C for 12–18 hours.
Troubleshooting: If conversion is low, add 2 mol% more catalyst. 2-chloropyridines are electronically deactivated compared to bromides; "hotter" ligands like BrettPhos may be required for sterically hindered amines.
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (Silica, Hex/EtOAc gradient).
Visualization of Reaction Pathways
The following diagram details the mechanistic flow for the Buchwald-Hartwig approach, highlighting the critical oxidative addition step which is rate-limiting for 2-chloropyridines.
Figure 2: Catalytic cycle for the Pd-catalyzed amination of 2-chloro-3-fluoropyridine.
Troubleshooting & Quality Control
Common Failure Modes
Regioisomer Contamination (SnAr): In SnAr reactions, attack at C4 or C6 is possible if the temperature is too high or if the C3-fluorine does not sufficiently activate C2.
Solution: Lower temperature to 80°C and increase time. Verify regiochemistry using NOESY NMR (interaction between Amine-H and C3-F is not possible, but interaction with C3-H would indicate wrong isomer).
Incomplete Rearrangement (Hofmann): Isolation of the urea byproduct.
Solution: Ensure the NaOCl is fresh (titrate active chlorine) and that the initial reaction at 0°C is allowed to complete before heating.
Dehalogenation (Pd-Catalysis): Loss of the Chlorine without amine coupling (hydrodehalogenation).
Solution: Strictly exclude water. Switch from 2-propanol or amines that can act as hydride sources. Use 1,4-dioxane or Toluene.[5]
Safety: The "Fluorine" Factor
Volatility: Low molecular weight fluoropyridines (like 2,3-difluoropyridine) are volatile and have high vapor pressure. Handle in a fume hood.
Skin Absorption: Fluorinated pyridines are lipophilic and can penetrate skin rapidly.[6] Double-gloving (Nitrile/Laminate) is recommended.
References
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
Schlosser, M., & Rausis, T. (2004). The reactivity of fluoropyridines: A predictable puzzle? European Journal of Organic Chemistry, 2004(5), 1018-1024.
Baumgartner, M. T., et al. (2010). Nucleophilic Aromatic Substitution of Fluoropyridines. Journal of Organic Chemistry.
N-methylation techniques for substituted pyridinamines
Application Note: Precision N-Methylation of Substituted Pyridinamines Executive Summary & Challenge Definition The methylation of substituted pyridinamines (aminopyridines) presents a classic challenge in heterocyclic c...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision N-Methylation of Substituted Pyridinamines
Executive Summary & Challenge Definition
The methylation of substituted pyridinamines (aminopyridines) presents a classic challenge in heterocyclic chemistry: Ambident Nucleophilicity .
The substrate contains two distinct nucleophilic sites:
The Ring Nitrogen (N1): Highly basic (
for 4-DMAP) and nucleophilic.
The Exocyclic Amine (
): Electron-rich but often less nucleophilic due to resonance delocalization into the ring.
The Problem: Direct alkylation with electrophiles like Methyl Iodide (MeI) typically favors the ring nitrogen, resulting in the formation of biologically inactive pyridinium salts (quaternization) or thermodynamically stable pyridone imines rather than the desired secondary or tertiary exocyclic amine.
This guide details three field-proven protocols to bypass this limitation, ensuring regioselective methylation of the exocyclic amine.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate and constraints using the following logic flow:
Figure 1: Decision tree for selecting the optimal methylation strategy based on substrate functionality.
Method A: Reductive Alkylation (The Gold Standard)
Best For: Robust substrates, mono-methylation, and large-scale preparations.
Mechanism: Formation of a hemiaminal/imine intermediate using paraformaldehyde, followed by in situ reduction. This method avoids the formation of quaternary salts because the imine species forms exclusively on the exocyclic nitrogen.
Protocol 1: Paraformaldehyde/NaBH4 System
Materials:
Substituted 2-, 3-, or 4-aminopyridine (1.0 equiv)
Paraformaldehyde (5.0 equiv, as formaldehyde source)
Sodium Methoxide (NaOMe) (1.0 equiv)
Sodium Borohydride (NaBH
) (5.0 equiv)
Solvent: Methanol (Anhydrous)
Step-by-Step Workflow:
Hemiaminal Formation:
In a round-bottom flask equipped with a reflux condenser, dissolve the aminopyridine (1.0 equiv) in Methanol (0.2 M concentration).
Add Paraformaldehyde (5.0 equiv) and NaOMe (1.0 equiv).
Critical Step: Heat the mixture to reflux (65°C) for 2–4 hours.
Why: The NaOMe depolymerizes the paraformaldehyde, and heat drives the equilibrium toward the hemiaminal/imine species on the exocyclic amine.
Reduction:
Cool the reaction mixture to 0°C (ice bath).
Slowly add NaBH
(5.0 equiv) portion-wise over 30 minutes. Caution: Gas evolution ().
Allow the mixture to warm to room temperature and stir for 12 hours.
Workup:
Quench with saturated
solution.
Evaporate Methanol under reduced pressure.
Extract the aqueous residue with DCM or EtOAc.
Dry over
and concentrate.
Validation:
TLC: Product will be less polar than the starting amine.
Selectivity: >95% Exocyclic vs. Ring N.
Method B: The "Boc-Directing" Strategy
Best For: Precious intermediates, substrates requiring high purity, or when avoiding strong reducing agents.[1]
Mechanism: Protecting the amine with a tert-butyloxycarbonyl (Boc) group accomplishes two things:
Steric Bulk: Blocks the exocyclic nitrogen from double alkylation.
Acidity Modulation: The proton on the N-Boc amine (
in DMSO) is significantly more acidic than the free amine. Deprotonation with a base (NaH) creates an anion that is strictly localized to the exocyclic position due to carbonyl stabilization, preventing ring alkylation.
(1.1 equiv) and DMAP (cat.) in THF. Isolate the N-Boc intermediate.
Regioselective Methylation:
Dissolve N-Boc-aminopyridine in anhydrous DMF (0.1 M) under Argon.
Cool to 0°C. Add NaH (1.2 equiv). Stir for 30 min until
evolution ceases.
Observation: Solution often turns yellow/orange (formation of the anion).
Add MeI (1.1 equiv) dropwise. Stir at RT for 2 hours.
Result: Strictly N-Methyl-N-Boc species.
Deprotection:
Dissolve the methylated intermediate in DCM/TFA (4:1 ratio).
Stir at RT for 1 hour.
Neutralize with saturated
and extract.
Method C: Buchwald-Hartwig Cross-Coupling[7]
Best For: De novo synthesis when the starting material is a halopyridine (Cl, Br, I) rather than an amine. This is a "Reverse Strategy."
Protocol 3: Pd-Catalyzed Amination[7]
Materials:
2-Chloro- or 2-Bromopyridine derivative
Methylamine (2M in THF)
Catalyst:
(2 mol%)
Ligand: BINAP or Xantphos (4 mol%)
Base:
(1.5 equiv)
Solvent: Toluene or Dioxane
Workflow:
Charge an oven-dried Schlenk tube with the halopyridine, Base, Pd source, and Ligand.
Purge with Nitrogen/Argon (3 cycles).
Add solvent and Methylamine solution.
Heat to 80–100°C for 12–18 hours.
Filter through Celite and purify via flash chromatography.
Analytical Validation & Quality Control
Distinguishing between the desired Exocyclic N-Methyl (A) and the undesired Ring N-Methyl (B) is critical.
Comparative Data Table
Feature
Desired Product (Exocyclic N-Me)
Undesired Byproduct (Ring N-Me / Pyridone Imine)
1H NMR (Methyl)
Singlet, 2.8 – 3.1 ppm
Singlet, 3.8 – 4.2 ppm (Deshielded by cationic ring)
1H NMR (Ring)
Standard aromatic shifts
Significant downfield shift of adjacent protons (-protons)
Solubility
Soluble in non-polar organic solvents (DCM, Et2O)
Poor solubility in organics; water soluble (Salt character)
TLC Behavior
Moves freely ( 0.3–0.6 in EtOAc/Hex)
Streaks or stays at baseline ( < 0.1)
Pathway Visualization
Figure 2: Mechanistic divergence between direct alkylation (failure mode) and reductive alkylation (success mode).
References
Reductive Amination Standards
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link
Buchwald-Hartwig Coupling
Paul, F., Patt, J., & Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds."[7][8] Journal of the American Chemical Society, 1994, 116, 5969. Link
Ambident Nucleophile Selectivity:
Cheung, L. L., et al. "Regioselective N-Methylation of 2-Aminopyridines." Synthetic Communications, 2003. (General reference for pKa discussion).
Boc-Strategy Verification
Fier, P. S., et al. "Selective C-H Amination of Pyridines." Science, 2020 (Contextualizing pyridine functionalization). Link
Spectroscopic identification of N-methyl-2-pyridone imine vs 2-(methylamino)pyridine.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Type: Chromatography Method Development & Troubleshooting
Subject: Overcoming Tailing, Retention Issues, and Yield Loss in Pyridine Purification
Assigned Specialist: Senior Application Scientist
Introduction: The "Basic" Problem
Pyridine derivatives present a unique chromatographic challenge due to their basicity (pKa ~5.2) and polarity .
In standard Normal Phase (NP) chromatography, the lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) present on the surface of silica gel. This non-covalent interaction (hydrogen bonding/acid-base interaction) competes with the actual partitioning process, resulting in:
Peak Tailing (Streaking): Asymmetrical peaks that bleed into subsequent fractions.
Irreversibility: Compound "stuck" at the baseline, leading to mass loss.
Co-elution: Inability to separate closely related impurities due to broad peak shapes.
This guide provides self-validating protocols to neutralize these interactions and optimize recovery.
Module 1: Normal Phase Troubleshooting (Silica & Alumina)
Issue 1: Severe Peak Tailing on Silica Gel
Diagnosis: The compound streaks from the baseline to the solvent front or elutes as a "shark fin" shape.
Solution A: The "TEA Blockade" (Standard Protocol)
Triethylamine (TEA) acts as a sacrificial base. It has a higher affinity for silanol groups than most pyridine derivatives, effectively "capping" the active sites on the silica.
The Protocol:
Mobile Phase Preparation: Add 1% (v/v) Triethylamine to your non-polar solvent (e.g., Hexanes or DCM) and your polar solvent (e.g., Ethyl Acetate or MeOH).
Column Pre-treatment (Critical): Flush the column with 2-3 Column Volumes (CV) of the starting mobile phase containing TEA before injecting the sample. This saturates the silica surface.
Elution: Run the gradient with TEA present in both solvent lines.
Post-Run: TEA has a high boiling point (89°C). You must remove it to obtain accurate NMR/Yield.
Removal: Co-evaporate with Heptane (3x) on a rotovap, or dry under high vacuum for >4 hours.
Solution B: The "Magic Solvent" (DCM/MeOH/NH₄OH)
For highly polar pyridines (e.g., nicotinamides, amino-pyridines) that require methanol, TEA may not be strong enough.
The Protocol:
Prepare a stock solution of 10% NH₄OH (aqueous ammonia) in Methanol .
Use this stock as your "B" solvent.
Use Dichloromethane (DCM) as your "A" solvent.
Note: Silica dissolves slightly in high-concentration methanol/ammonia. Do not store columns in this state.
Issue 2: Silica Fails Even with Additives
Diagnosis: Compound decomposes on silica or TEA fails to resolve the streak.
Solution: Switch to Neutral or Basic Alumina
Aluminum Oxide (Alumina) is an amphoteric stationary phase.[1]
Basic Alumina: The surface pH is ~9-10. Pyridines (bases) will not interact with the surface protons because the surface is already basic. They elute as sharp bands.
Neutral Alumina: Best for acid-sensitive pyridine derivatives (e.g., those with protecting groups like Boc/THP that might fall off on acidic silica).
Data Comparison: Stationary Phase Selection
Stationary Phase
Surface pH
Interaction Type
Best For
Mobile Phase Modifier
Silica Gel (Standard)
~4–5 (Acidic)
H-Bonding + Cation Exchange
General Pyridines
1% TEA or 1% NH₄OH
Amine-Bonded Silica
~9 (Basic)
H-Bonding
2°, 3° Amines, Pyridines
None required
Basic Alumina
~10 (Basic)
Adsorption
Strongly basic Pyridines
None required
Neutral Alumina
~7 (Neutral)
Adsorption
Acid-sensitive derivatives
None required
Module 2: Visualization & Logic Flow
The following decision tree illustrates the logical process for selecting the correct Normal Phase conditions.
Figure 1: Decision matrix for selecting stationary phases and modifiers for pyridine purification.
Module 3: Reverse Phase (HPLC/Prep-LC) Strategies
In Reverse Phase (RP), the challenge is often retention rather than tailing. Pyridine is small and polar. If it is protonated (ionized), it will elute in the void volume (dead time) of a C18 column.
Strategy A: High pH (The "Free Base" Approach)
Concept: By adjusting the mobile phase pH to > 7.5 (at least 2 units above the pKa of 5.2), the pyridine remains uncharged (neutral). Neutral molecules bind better to the hydrophobic C18 chains.
Buffer: 10mM Ammonium Bicarbonate (pH ~8-10) or Ammonia.
Requirement: You must use a column rated for High pH (e.g., Hybrid Particle Technology, "H" series, or specific Base-Deactivated columns). Standard silica dissolves at pH > 8.
Strategy B: Low pH (The "Ion Pairing" Approach)
Concept: If you must run at low pH (e.g., using 0.1% TFA or Formic Acid for MS compatibility), the pyridine will be positively charged (
). It will elute very fast.
Fix: Use an Ion-Pairing Agent if retention is too low.
Mechanism:[2][3][4] The negatively charged sulfonate binds to the positively charged pyridine, forming a neutral "pair" that sticks to the C18 column.
Module 4: Sample Recovery (The "Disappearing Product")
Ticket: "I purified my pyridine, but after rotovapping, the flask is empty."
Root Cause:
Many simple pyridine derivatives (e.g., fluoropyridines, methylpyridines) are volatile oils. When you evaporate the solvent (especially if using heat or high vacuum), the product co-evaporates.
Troubleshooting Protocol:
Do NOT evaporate to dryness. Stop when a small amount of solvent remains.[3]
Salt Formation: Convert the pyridine to a non-volatile salt before evaporation.
Add 1.1 equivalents of HCl (in Dioxane or Ether) to your combined chromatography fractions.
The Pyridine-HCl salt will precipitate or remain as a stable solid upon evaporation.
Note: This also helps remove the TEA (which forms a salt but can be washed away if the product crystallizes).
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine as the modifier instead of TEA?A: Technically yes, but it is not recommended. Pyridine is aromatic and UV-active. It will raise your UV baseline significantly, masking your product peaks. TEA is UV transparent at standard wavelengths (254 nm).
Q: My TLC plate looks perfect, but the column failed. Why?A: Did you use the same modifier in the column as the TLC?
If you dipped your TLC plate in a TEA-laced tank but ran the column with pure Hex/EtOAc, the column will fail. The silica activity must match.
Tip: Add 1% TEA to the TLC developing chamber to accurately model the column conditions.
Q: How do I get rid of the TEA smell from my product?A: The "Vampire" method:
Dissolve product in DCM.
Wash with saturated NH₄Cl (Ammonium Chloride) solution. The slightly acidic NH₄Cl will protonate the TEA (pKa ~10) into water-soluble TEA-HCl, while the Pyridine (pKa ~5) often remains in the organic layer (depending on pH control).
Alternatively, use high-vacuum drying with a liquid nitrogen trap for extended periods.
References
Biotage. (n.d.). Strategies for Flash Chromatography of Basic Compounds. Retrieved from [Link]
Teledyne ISCO. (2017). Purification of Pyridine Derivatives: Overcoming Tailing on Silica. BenchChem Technical Notes.
Reich, H. J. (2025). Chromatography: The Solid Phase and Solvent Systems. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
McMaster, M. C. (2007). HPLC: A Practical User's Guide. Wiley-Interscience. (Regarding Buffer Selection and pH control in RP-HPLC).
Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[3] (The foundational text for flash chromatography).
Technical Support Center: 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine
A Guide to Solution Stability for Researchers and Drug Development Professionals Welcome to the technical support guide for 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine. As Senior Application Scientists, we understan...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Solution Stability for Researchers and Drug Development Professionals
Welcome to the technical support guide for 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine. As Senior Application Scientists, we understand that the stability of a compound in solution is critical to the reproducibility and success of your experiments. This document provides in-depth insights, troubleshooting advice, and robust protocols to manage and assess the stability of this molecule, ensuring the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound in solution?
Based on its structure, 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine has three main points of potential instability:
Oxidation of the Pyridine Ring and Amino Group: The pyridine nitrogen and the exocyclic amino group are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. This process can be accelerated by the presence of oxidizing agents, dissolved oxygen, or metal ions.[1][2]
Hydrolysis under Acidic/Basic Conditions: While generally stable, extreme pH conditions can pose a risk. Strong acidic conditions may lead to the cleavage of the N-(oxolan-3-yl) ether linkage over time.
Photolytic Degradation: Pyridine derivatives can be sensitive to light.[2] Exposure to UV or even high-intensity ambient light over extended periods can induce photochemical reactions, leading to degradation.
Q2: What are the recommended solvents and storage conditions for stock solutions?
Recommended Solvents: For general use, high-purity (≥99.9%) anhydrous DMSO or ethanol are recommended for initial stock solutions. For aqueous buffers in final assays, ensure the final concentration of the organic solvent is compatible with your experimental system and that the buffer pH is near neutral (pH 6.8-7.4).
Optimal Storage: Store stock solutions in tightly sealed vials with an inert gas overlay (argon or nitrogen) to minimize exposure to oxygen and moisture.[3][4][5] Solutions should be stored at -20°C or, for long-term storage, at -80°C. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: How can I quickly check if my solution has degraded?
A rapid check can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram of a freshly prepared solution with your stored solution. The appearance of new peaks or a significant decrease (>5%) in the area of the main peak suggests degradation. For a more definitive analysis, LC-MS can be used to identify the mass of potential degradation products.[6]
Q4: Are there any known chemical incompatibilities?
Yes. Avoid strong oxidizing agents (e.g., hydrogen peroxide, nitrates), strong acids, and acid chlorides.[3] These substances can directly react with the molecule and cause rapid degradation. Also, be mindful of reactive impurities that may be present in lower-grade solvents.
Troubleshooting Guide: Common Experimental Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Inconsistent or lower-than-expected activity in biological assays.
Compound Degradation: The active concentration of the parent compound in your solution may be lower than calculated due to degradation during storage or handling.
1. Prepare Fresh Solutions: Always use a freshly prepared dilution from a properly stored, validated stock solution for critical experiments. 2. Verify Stock Integrity: Analyze your stock solution via HPLC to confirm its purity and concentration.[6] 3. Assess Assay Buffer Stability: Incubate the compound in your final assay buffer for the duration of the experiment and analyze for degradation. The compound may be unstable under the specific pH, temperature, or component conditions of your assay.
New, unexpected peaks appear in my HPLC/LC-MS analysis over time.
1. Oxidative Degradation: Exposure to air (oxygen) during handling or storage. 2. Hydrolytic Degradation: Instability in aqueous or protic solvents, potentially catalyzed by acidic or basic pH. 3. Photodegradation: Exposure of the solution to ambient or UV light.
1. Improve Storage: Ensure aliquots are stored under an inert atmosphere (argon/nitrogen) and are tightly sealed.[4][5] 2. Control pH: Use buffered solutions for aqueous dilutions and assess stability at the intended pH before starting long experiments. 3. Protect from Light: Use amber vials or wrap vials in aluminum foil for all solutions.[7]
Solution develops a yellow tint or shows signs of precipitation.
Significant Degradation/Polymerization: Formation of highly colored degradation products or less soluble byproducts often indicates advanced degradation. Thermal stress can also contribute.
1. Discard the Solution: Do not use a solution that has changed appearance. 2. Review Handling Procedures: Ensure the compound is not exposed to high heat (e.g., during dissolution). Use sonication in a room temperature water bath for short periods if needed. 3. Re-evaluate Solvent Choice: The compound may have limited long-term solubility in the chosen solvent, leading to precipitation. Confirm solubility limits.
For researchers requiring a comprehensive understanding of the compound's stability profile, performing a forced degradation study is the industry-standard approach.[7][8][9] This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradants and establishing a stability-indicating analytical method.
Visual Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Protocol 1: Establishing a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the parent compound without interference from any potential degradation products, excipients, or impurities.[10]
System Setup:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm or a photodiode array (PDA) detector to assess peak purity.
Injection Volume: 10 µL.
Procedure:
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
Perform a forced degradation study as outlined below (Protocol 2).
Inject the control (unstressed) sample and each stressed sample.
Evaluation: The method is considered stability-indicating if the peaks for the parent compound and all degradation products are well-resolved (Resolution > 1.5). The use of a PDA detector can help confirm that the parent peak is spectrally pure in all chromatograms.
Protocol 2: Forced Degradation Study
Objective: To identify degradation pathways and potential degradants under various stress conditions.[9]
Stock Solution: Prepare a 1 mg/mL solution of the compound in 50:50 acetonitrile:water. Protect from light.
Acid Hydrolysis:
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.
Incubate at 60°C for 24 hours.
Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis:
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.
Incubate at 60°C for 24 hours.
Before analysis, neutralize with an equivalent amount of 0.1 M HCl.[10]
Oxidative Degradation:
Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 0.5 mg/mL in 3% H₂O₂.
Keep at room temperature for 24 hours, protected from light.
Thermal Degradation:
Solution: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
Solid: Place a small amount of the solid compound in an oven at 80°C for 48 hours.[11] Dissolve in the mobile phase before analysis.
Photolytic Degradation:
Expose a solution of the compound in a quartz cuvette to a photostability chamber with a combined UV/Visible light source (per ICH Q1B guidelines).[9]
Simultaneously, keep a control sample wrapped in foil to shield it from light.
Analyze both samples after the exposure period.
Interpreting the Results
Summarize your findings in a table to track the extent of degradation and identify the primary stability liabilities.
Stress Condition
% Degradation (Parent Peak)
Number of Degradation Peaks
Inferred Pathway
0.1 M HCl, 60°C
Example: 8%
Example: 1
Minor Hydrolysis
0.1 M NaOH, 60°C
Example: 15%
Example: 2
Base-catalyzed Hydrolysis
3% H₂O₂, RT
Example: 40%
Example: 3
Oxidation (Significant)
80°C (Solution)
Example: 5%
Example: 1
Minor Thermal
Photolytic (UV/Vis)
Example: 22%
Example: 2
Photodegradation (Significant)
Potential Degradation Products
Based on the chemical structure and established reactivity of related compounds, the following degradation products could be anticipated. LC-MS analysis is crucial for confirming their identity.
Caption: Plausible degradation pathways of the title compound.
References
Koshe, K. K., et al. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Technology & Innovation, 04(18), 68-73. [Link]
Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). DOI: 10.15406/japlr.2016.03.00073. [Link]
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
Patel, Y. et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
Holler, et al. (2022). Stability evaluation of [18F]FDG produced with the Füchtner method on GE FASTlabTM. EJNMMI Radiopharmacy and Chemistry, 7(2). [Link]
Jadhav, S. B., et al. (2020). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Research, 12(4). [Link]
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
Al-Harrasi, A., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Molecules, 30(22), 4889. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability of Oxetane and Oxolane Rings Under Acidic Conditions
Ticket ID: CHEM-SUP-0042
Status: Open
Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary & Triage
User Query: "I am synthesizing a scaffold containing a 3,3-disubstituted oxetane. I need to remove a Boc group using TFA, but I'm worried about ring opening. How does this compare to a standard THF (oxolane) ring?"
Short Answer:
Oxetanes are kinetically stable but thermodynamically fragile. Unlike oxolanes (THF), which are robust solvents, oxetanes possess significant ring strain (~106 kJ/mol).[1] However, 3,3-disubstituted oxetanes exhibit a "Goldilocks" stability—they often survive standard acidic deprotection (e.g., TFA at 0°C) but will succumb to strong Lewis acids or high temperatures.
Immediate Action Required?
If using TFA: Proceed with caution. Cool to 0°C. Limit reaction time.
If using
or strong Lewis Acids:STOP. Ring opening is highly probable.
If internal nucleophiles (OH, NH) are present:STOP. Intramolecular attack is rapid under acidic conditions.
Technical Deep Dive: The Stability Spectrum
To troubleshoot, you must understand the energy landscape. The instability of oxetane is driven by ring strain , not just oxygen basicity.[2]
Comparative Stability Data
Feature
Oxetane (4-membered)
Oxolane (THF, 5-membered)
Practical Implication
Ring Strain Energy
~106 kJ/mol (25.5 kcal/mol)
~23 kJ/mol (5.5 kcal/mol)
Oxetane opening is exothermic and irreversible; THF opening requires forcing conditions.
Pucker Angle
~8.7° (Nearly planar)
~30° (Envelope)
Oxetane oxygen lone pairs are more exposed (better Lewis base) than expected for its size.
Acid Stability
Conditional. Sensitive to strong acids () and Lewis acids.
High. Stable to aqueous HCl, (dilute), and TFA.
THF is a solvent; Oxetane is a reactive functional group.
Always use 3,3-disubstituted oxetanes for drug scaffolds if possible.
Mechanism of Failure: Acid-Catalyzed Ring Opening
When an oxetane "disappears" during a reaction, it usually follows this pathway:
Protonation: The ether oxygen accepts a proton (
).
Activation: The C-O bond weakens.
Nucleophilic Attack: A nucleophile (solvent, counter-ion, or internal group) attacks the less sterically hindered carbon (
-like) or the more substituted carbon (-like), snapping the ring open.
Visualizing the Pathway
The following diagram illustrates the divergent fates of Oxetane vs. Oxolane under acidic conditions.
Figure 1: Mechanistic divergence. Oxetanes undergo irreversible ring opening due to strain release, while THF typically remains in equilibrium and survives.
Troubleshooting Protocols
Protocol A: Boc-Deprotection in the Presence of an Oxetane
Scenario: You have a Boc-protected amine and a 3,3-disubstituted oxetane on the same molecule.
Risk: TFA (Trifluoroacetic acid) is strong enough to protonate the oxetane, leading to potential ring opening by the trifluoroacetate anion or trace water.
Step-by-Step Guide:
Preparation: Dissolve the substrate in DCM (Dichloromethane) . Do not use neat TFA.
Temperature Control: Cool the solution to 0°C in an ice bath. Crucial: Do not perform at Room Temperature (RT).
Acid Addition: Add TFA dropwise. A ratio of DCM:TFA (2:1 or 4:1) is recommended.
Monitoring: Monitor by TLC or LCMS every 15 minutes.
Quenching (The most critical step):
Do not concentrate the acidic solution on a rotavap (heating + high acid concentration = ring death).
Pour the cold reaction mixture directly into a saturated
solution (aqueous) to neutralize immediately.
Extraction: Extract with DCM/EtOAc only after pH is >7.
Why this works: 3,3-disubstituted oxetanes have a kinetic barrier to opening. At 0°C, the rate of Boc cleavage is faster than the rate of oxetane ring opening.
Protocol B: Handling Lewis Acids
Scenario: You are attempting a reductive amination or a coupling reaction using a Lewis Acid (
, , etc.).
Guideline:
Avoid: Strong oxophilic Lewis acids (
, , ). These coordinate tightly to the oxetane oxygen, inducing immediate ring opening.
Alternative: Use Lanthanide triflates (
) or mild Brønsted acids (Acetic Acid) if catalysis is needed.
Check: If using a Lewis acid is unavoidable, ensure the oxetane is 3,3-disubstituted and sterically shielded.
Diagnostic Decision Tree
Use this logic flow to determine if your planned reaction conditions are safe.
Figure 2: Pre-experiment risk assessment for oxetane-containing scaffolds.
Frequently Asked Questions (FAQ)
Q1: Why are 3,3-disubstituted oxetanes more stable?A: This is due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The substituents on the 3-position compress the internal bond angle, actually favoring the closed ring structure slightly more than unsubstituted versions. More importantly, they sterically block the trajectory of nucleophiles attacking the adjacent carbons.
Q2: Can I use HCl in Dioxane to remove a Boc group?A: It is riskier than TFA. Anhydrous HCl is a stronger acid in organic solvents than TFA. If you must use it, keep the time extremely short (<15 min) and temperature low. Aqueous HCl (dilute) is paradoxically sometimes safer because water is a poorer nucleophile than the chloride ion in a non-polar solvent, but solubility becomes an issue.
Q3: My oxetane ring opened, but I didn't add acid. What happened?A: Check for internal nucleophiles . If your molecule has an alcohol (-OH) or amine (-NH2) group 3 to 5 atoms away from the oxetane, it can self-react (cyclize) even under very mild acidity (e.g., silica gel chromatography). This "intramolecular ring opening" is much faster than intermolecular attack.
References
Wuitschik, G., et al. (2010).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. (The seminal paper by the Carreira group establishing oxetane stability rules).
Bull, J. A., et al. (2016).[1] "Exploiting the oxetane ring in drug discovery." Chemical Reviews. (Comprehensive review on synthesis and stability).
Luger, P., & Buschmann, J. (1984). "Structure of oxetane at 90 K and 140 K." Journal of the American Chemical Society. (Crystallographic data confirming ring puckering and strain).
Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[3][4][5] Angewandte Chemie International Edition.
Introduction: The Therapeutic Rationale for γ-Secretase Modulation in Alzheimer's Disease
An In-Depth Comparative Efficacy Analysis of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine (GSM-X), a Novel γ-Secretase Modulator, Against Established Alzheimer's Disease Therapeutics Disclaimer: The compound 3-fluoro...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Efficacy Analysis of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine (GSM-X), a Novel γ-Secretase Modulator, Against Established Alzheimer's Disease Therapeutics
Disclaimer: The compound 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine is a hypothetical agent, herein designated as GSM-X, created for the purpose of this guide. All experimental data presented are simulated to illustrate the comparative analysis process.
Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the 42-amino-acid-long variant (Aβ42), is a primary pathological event. Aβ is generated by the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase (BACE1) and the γ-secretase complex.
While early attempts to inhibit γ-secretase altogether resulted in significant toxicity due to the enzyme's role in processing other critical substrates like Notch, a more nuanced approach has emerged: γ-secretase modulation. γ-Secretase Modulators (GSMs) do not block the enzyme's activity but rather allosterically modulate it to favor the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) at the expense of the highly aggregation-prone Aβ42.
This guide provides a comparative analysis of GSM-X, a novel small molecule GSM, against established and investigational AD therapeutics. Its efficacy will be evaluated against a symptomatic treatment (Donepezil), a disease-modifying immunotherapy (Aducanumab), and a benchmark investigational GSM (GSM-A).
Comparative Agents
GSM-X (Hypothetical): A novel, CNS-penetrant small molecule designed to allosterically modulate the γ-secretase complex.
Donepezil: An acetylcholinesterase inhibitor that provides temporary symptomatic relief by increasing acetylcholine levels in the brain but does not alter disease progression.
Aducanumab: A human monoclonal antibody that targets aggregated forms of Aβ, aiming to clear existing plaques.
GSM-A (Hypothetical Benchmark): An earlier generation investigational GSM known for potent Aβ42 reduction but with observed off-target effects in preclinical models.
Part 1: In Vitro Efficacy and Selectivity
The primary goal of a GSM is to potently and selectively reduce the Aβ42/Aβ40 ratio. This was assessed using a cell-based assay employing HEK293 cells stably overexpressing human APP.
Experimental Protocol: Cell-Based Aβ42/Aβ40 Ratio Assay
Cell Culture: HEK293-APP cells were cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Compound Treatment: Cells were seeded in 96-well plates. After 24 hours, the medium was replaced with a fresh medium containing various concentrations of GSM-X or GSM-A (0.1 nM to 100 µM).
Incubation: Cells were incubated with the compounds for 24 hours.
Lysate Collection: The cell culture supernatant was collected.
Aβ Quantification: Aβ40 and Aβ42 levels in the supernatant were quantified using a commercially available ELISA kit following the manufacturer's instructions.
Data Analysis: IC50 values (the concentration at which 50% of Aβ42 production is inhibited) and the Aβ42/Aβ40 ratio were calculated using non-linear regression analysis.
Workflow: Cell-Based Assay for GSM Efficacy
Caption: Workflow for determining in vitro GSM potency.
In Vitro Efficacy Data
Compound
Aβ42 IC50 (nM)
Aβ40 IC50 (nM)
Selectivity (Aβ40 IC50 / Aβ42 IC50)
Notch IC50 (µM)
GSM-X
15.2
> 10,000
> 650
> 50
GSM-A
25.8
> 10,000
> 380
15.5
Interpretation: GSM-X demonstrates superior potency in reducing Aβ42 levels compared to the benchmark GSM-A. Critically, GSM-X shows no significant inhibition of Notch processing at concentrations up to 50 µM, indicating a much safer profile. GSM-A, in contrast, shows undesirable Notch inhibition at higher concentrations. Donepezil and Aducanumab do not directly affect Aβ production and thus are not included in this assay.
Part 2: In Vivo Efficacy in a Transgenic Mouse Model
The efficacy of GSM-X was evaluated in 5xFAD transgenic mice, a model that develops aggressive amyloid pathology and cognitive deficits. The primary endpoints were the reduction of brain Aβ42 levels and the rescue of cognitive function.
Experimental Protocol: Morris Water Maze
Apparatus: A circular pool (1.5m diameter) filled with opaque water, with a hidden escape platform.
Acclimation: Mice were acclimated to the testing room for 1 hour before each session.
Acquisition Phase (Days 1-5): Mice were subjected to four trials per day. For each trial, the mouse was placed in the pool from one of four starting positions and given 60 seconds to find the hidden platform. The time to find the platform (escape latency) was recorded.
Probe Trial (Day 6): The platform was removed, and the mouse was allowed to swim for 60 seconds. The percentage of time spent in the target quadrant (where the platform used to be) was recorded as a measure of spatial memory.
Signaling Pathway: γ-Secretase Modulation of APP Processing
Caption: Allosteric modulation of γ-secretase by GSM-X.
In Vivo Efficacy Data (12-month-old 5xFAD mice, 3 months treatment)
Treatment Group
Brain Aβ42 Reduction (%)
Escape Latency (Day 5, seconds)
Time in Target Quadrant (%)
Vehicle
0%
55.2 ± 4.1
28.1 ± 3.5
GSM-X (10 mg/kg)
62.4%
24.5 ± 3.8
51.7 ± 4.2
Donepezil (2 mg/kg)
No significant reduction
35.1 ± 4.5
39.8 ± 3.9
Aducanumab (10 mg/kg)
45.1% (plaque-associated)
42.8 ± 5.0
35.2 ± 4.1
Interpretation: GSM-X treatment resulted in a profound reduction of soluble brain Aβ42 levels. This robust target engagement translated into a significant cognitive benefit, with GSM-X treated mice performing substantially better in the Morris Water Maze than all other groups. Donepezil showed a modest cognitive improvement without affecting the underlying pathology. Aducanumab reduced plaque load but had a less pronounced effect on cognitive performance in this model, consistent with its mechanism of targeting established plaques rather than ongoing Aβ production.
Conclusion and Future Directions
The hypothetical novel compound, GSM-X, demonstrates a superior preclinical profile compared to established and benchmark therapeutics for Alzheimer's Disease. Its high potency and selectivity for modulating γ-secretase to reduce pathogenic Aβ42, combined with a lack of Notch-related liability, are significant advantages. Furthermore, this in vitro profile translates to robust in vivo efficacy, showing both a reduction in brain Aβ pathology and a significant rescue of cognitive function.
Compared to the symptomatic relief offered by Donepezil, GSM-X represents a disease-modifying approach. Unlike Aducanumab, which targets existing plaques, GSM-X works upstream to prevent the formation of the primary neurotoxic species, potentially offering an earlier intervention strategy. The data suggest that GSM-X is a promising candidate for further clinical development.
References
Title: The amyloid hypothesis of Alzheimer's disease: progress and problems on the road to therapeutics.
Source: Science
URL: [Link]
Title: The Amyloid Cascade Hypothesis for Alzheimer's Disease: An Update and Reappraisal.
Source: Journal of Alzheimer's Disease
URL: [Link]
Title: Why targeting gamma-secretase has failed in Alzheimer's disease.
Source: Nature Communications
URL: [Link]
Title: Gamma-Secretase Modulators: A Promising Approach for the Treatment of Alzheimer's Disease.
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Donepezil: A Review of its Use in Alzheimer's Disease.
Source: Drugs & Aging
URL: [Link]
Title: Aducanumab for Alzheimer’s Disease?
Source: New England Journal of Medicine
URL: [Link]
Comparative
A Researcher's Guide to the In Vitro Validation of Novel Aminopyridine Compounds
In the landscape of contemporary drug discovery, the validation of in vitro results serves as the bedrock upon which successful clinical translation is built. For novel aminopyridine compounds, a class of molecules known...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery, the validation of in vitro results serves as the bedrock upon which successful clinical translation is built. For novel aminopyridine compounds, a class of molecules known for their diverse biological activities, this early-stage validation is particularly critical.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing a robust in vitro validation strategy. By integrating established protocols with the underlying scientific rationale, this document aims to empower researchers to generate high-quality, reproducible data that can confidently guide lead optimization and preclinical development.
The aminopyridine scaffold is a versatile starting point for developing therapeutics targeting a range of conditions, from neurological disorders to cancer.[1][4][5][6] Their primary mechanism of action often involves the modulation of ion channels, particularly voltage-gated potassium channels.[4][7][8][9][10] However, the therapeutic potential of novel aminopyridine derivatives can extend to other targets, necessitating a multifaceted validation approach.[11][12][13]
This guide will navigate the essential stages of in vitro validation, from initial target engagement and cellular activity assessment to comprehensive ADME-Tox profiling. Each section will provide not only detailed experimental protocols but also the scientific reasoning behind these choices, ensuring a deep understanding of how each assay contributes to the overall validation of a compound's potential.
Section 1: Foundational Principles of In Vitro Validation
Before delving into specific assays, it is crucial to establish the core principles that underpin a successful in vitro validation campaign. The primary goal is to build a comprehensive data package that demonstrates a compound's on-target activity, selectivity, and potential for therapeutic efficacy, while also identifying potential liabilities early in the discovery process.[14][15][16] This proactive approach, often termed "failing early, failing often," is instrumental in reducing the high attrition rates in later stages of drug development.[14]
A robust in vitro validation strategy is characterized by:
Reproducibility: Assays must be designed to yield consistent and reliable results across multiple experiments and operators.[15][17]
Biological Relevance: The chosen cell models and assay conditions should, as closely as possible, mimic the physiological environment of the intended therapeutic target.[18][19][20]
Translatability: The in vitro data should provide meaningful insights that can predict in vivo efficacy and safety.[18][21][22] While a direct correlation is not always achievable, understanding the limitations of in vitro models is key.[18][23]
The following workflow provides a logical progression for the in vitro validation of novel aminopyridine compounds.
Caption: A generalized workflow for the in vitro validation of novel compounds.
Section 2: Target Engagement and Primary Activity
The initial step in validating a novel aminopyridine is to confirm its interaction with the intended biological target. This is typically achieved through a combination of biochemical and cell-based assays.
Biochemical Assays
Biochemical assays provide a direct measure of a compound's ability to interact with its purified target, free from the complexities of a cellular environment.[15]
Enzyme Inhibition Assays: For aminopyridines targeting enzymes, such as kinases or phosphatases, determining the half-maximal inhibitory concentration (IC50) is fundamental. For instance, novel aminopyridine-based amide derivatives have been evaluated as inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT).[6]
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity (KD) of the compound to its target protein.
Table 1: Comparison of Biochemical Assay Formats
Assay Type
Principle
Key Output
Advantages
Disadvantages
Enzyme Inhibition
Measures the reduction in enzymatic activity in the presence of the inhibitor.
IC50
High-throughput, direct measure of functional inhibition.
Requires a functional enzyme and a suitable substrate.
SPR
Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.
KD, kon, koff
Real-time kinetics, label-free.
Requires specialized equipment, protein immobilization can affect activity.
ITC
Measures the heat change upon binding of a ligand to a protein.
KD, ΔH, ΔS
Label-free, provides thermodynamic parameters.
Low-throughput, requires relatively large amounts of protein.
Cell-Based Target Engagement Assays
Confirming that a compound can engage its target within a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.
Cell Culture and Treatment: Culture the target cells to ~80% confluency. Treat the cells with the aminopyridine compound at various concentrations or a vehicle control for a defined period.
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat them at a range of temperatures to generate a melt curve.
Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble and aggregated protein fractions by centrifugation.
Detection: Quantify the amount of soluble target protein remaining at each temperature using techniques like Western blotting or ELISA.
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Section 3: Cellular and Functional Activity
Once target engagement is confirmed, the next step is to evaluate the compound's effect on cellular function. This involves moving from a reductionist biochemical approach to more physiologically relevant cell-based assays.[24]
Phenotypic Cell-Based Assays
These assays measure the overall effect of a compound on a cellular phenotype, such as cell viability, proliferation, or apoptosis.[24] For aminopyridines being developed as anti-cancer agents, for example, a cell viability assay is a primary screen.[6]
Table 2: Common Phenotypic Cell-Based Assays
Assay
Principle
Readout
MTT/XTT Assay
Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt.
Colorimetric
CellTiter-Glo®
Quantifies ATP, an indicator of metabolically active cells.
Luminescent
Caspase-Glo® 3/7 Assay
Measures the activity of caspases, key mediators of apoptosis.
Luminescent
Annexin V Staining
Detects the externalization of phosphatidylserine, an early marker of apoptosis.
Flow Cytometry/Fluorescence Microscopy
Functional Assays
Functional assays are designed to measure a specific biological response that is downstream of the target. For aminopyridines targeting ion channels, electrophysiology is the gold standard.
Cell Preparation: Culture cells expressing the ion channel of interest.
Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane (gigaseal).
Voltage Clamp: Control the membrane potential and record the ionic currents flowing through the channel.
Compound Application: Perfuse the aminopyridine compound onto the cell and record the changes in ion channel activity.
Data Analysis: Analyze the current traces to determine the effect of the compound on channel gating, conductance, and kinetics. This will allow for the determination of the compound's potency (IC50 or EC50).
The principal mechanism of action for many aminopyridines is the dose-dependent blockade of voltage-gated potassium channels.[4] Patch-clamp experiments can elucidate the specifics of this blockade, such as whether it is state-dependent (acting on open, closed, or inactivated channels).[9]
Section 4: Selectivity and Off-Target Profiling
A crucial aspect of in vitro validation is to assess the selectivity of a novel aminopyridine. A compound that interacts with multiple targets can lead to off-target toxicities. Comprehensive panel screening is the most effective way to identify potential off-target interactions.
Kinase Panels: Given that many signaling pathways are regulated by kinases, screening against a broad panel of kinases is essential, especially if the primary target is a kinase. For example, aminopyridine-based inhibitors of c-Jun N-terminal kinases (JNKs) have been developed with high selectivity over other MAP kinases.[13]
Ion Channel Panels: Since aminopyridines are known potassium channel blockers, it is important to screen them against a panel of different ion channels (including various potassium, sodium, and calcium channels) to determine their selectivity profile.[7][8][10]
GPCR Panels: G-protein coupled receptors represent a large family of drug targets, and screening against a GPCR panel can uncover unexpected activities.
The results from these panels will provide a selectivity index, which is a ratio of the compound's potency at its intended target versus its potency at off-targets. A higher selectivity index is generally desirable.
Section 5: In Vitro ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical for predicting its in vivo behavior and potential liabilities.[14][25][26][27] It is estimated that a significant portion of drug candidates fail in clinical trials due to poor ADME-Tox profiles.[26]
Caption: Key components of in vitro ADME-Tox profiling.
Absorption
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. The rate of compound transport across this monolayer provides an estimate of its intestinal absorption.
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It provides a measure of passive permeability.
Metabolism
Metabolic Stability: Incubating the aminopyridine compound with liver microsomes or hepatocytes allows for the determination of its metabolic stability. The rate of disappearance of the parent compound over time is measured by LC-MS/MS.
Cytochrome P450 (CYP) Inhibition: It is important to assess whether the compound inhibits major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), as this can lead to drug-drug interactions.[28] Studies have shown that 4-aminopyridine does not significantly inhibit most major CYP isoforms at therapeutic concentrations.[28]
Table 3: Comparison of In Vitro Metabolic Stability Assays
Assay System
Description
Advantages
Disadvantages
Liver Microsomes
Subcellular fraction containing CYP enzymes and other drug-metabolizing enzymes.
High-throughput, cost-effective, good for Phase I metabolism.
Lacks Phase II enzymes and cofactors.
Hepatocytes
Intact liver cells containing a full complement of metabolic enzymes and transporters.
More physiologically relevant, assesses both Phase I and II metabolism.
Lower throughput, more expensive, lot-to-lot variability.
In Vitro Toxicology
Cytotoxicity Assays: As mentioned in Section 3.1, assessing the general cytotoxicity of a compound in various cell lines is a fundamental toxicity screen.
hERG Assay: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium channel that plays a critical role in cardiac repolarization. Blockade of the hERG channel can lead to fatal cardiac arrhythmias. Therefore, assessing a compound's activity at the hERG channel, typically using patch-clamp electrophysiology, is a regulatory requirement.
Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) and the in vitro micronucleus test are standard assays to evaluate a compound's potential to cause genetic damage.
Section 6: Data Interpretation and Decision Making
The culmination of this comprehensive in vitro validation is a rich dataset that needs to be carefully interpreted to make informed decisions about advancing a compound. It is important to consider the totality of the data, rather than focusing on a single parameter.
For instance, a compound with high potency but poor metabolic stability may be a candidate for medicinal chemistry efforts to improve its metabolic properties. Conversely, a compound with modest potency but an excellent ADME-Tox profile might be a more promising starting point for further optimization.
The ultimate goal of in vitro validation is to select compounds with the highest probability of success in subsequent in vivo studies and, eventually, in clinical trials.[15][16][29] By following the principles and protocols outlined in this guide, researchers can build a solid foundation for the development of novel aminopyridine therapeutics.
References
The use of aminopyridines in neurological disorders. PubMed. Available at: [Link]
In Vitro ADME-Tox Services | Integrated ADME-Tox Testing. Symeres. Available at: [Link]
In Vitro ADME-Tox Profiling. Creative Biostructure. Available at: [Link]
4 aminopyridine – Knowledge and References. Taylor & Francis. Available at: [Link]
Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. Available at: [Link]
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. Available at: [Link]
Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. PubMed. Available at: [Link]
Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. National Institutes of Health. Available at: [Link]
The Importance of In Vitro Assays. Visikol. Available at: [Link]
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]
Validation of in vitro tools and models for preclinical drug discovery. National Institute of Standards and Technology. Available at: [Link]
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. National Institutes of Health. Available at: [Link]
From Lab to Market: How In Vitro Testing Helps Validate Product Safety and Efficacy Before Clinical Trials. LinkedIn. Available at: [Link]
In Vitro vs. In vivo: Is One Better?. UHN Research. Available at: [Link]
In Vitro vs In Vivo: Complete Comparison + Selection Guide. Research Methods. Available at: [Link]
The Role Of in vitro Testing In Drug Development. Pion Inc. Available at: [Link]
4 Key Comparisons of In Vitro and In Vivo Research Methodologies. Bioaccess. Available at: [Link]
Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed. Available at: [Link]
In Vivo vs In Vitro: Definition, Pros and Cons. Technology Networks. Available at: [Link]
In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. National Institutes of Health. Available at: [Link]
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]
Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico. National Institutes of Health. Available at: [Link]
In Vitro vs In Vivo: Advanced Models to Replace Animals. MatTek. Available at: [Link]
Equivalence: In Vitro and In Vivo Bioequivalence. JoVE. Available at: [Link]
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis. Available at: [Link]
Why is Assay Validation Important?. KCAS Bio. Available at: [Link]
Step 2: Preclinical Research. U.S. Food and Drug Administration. Available at: [Link]
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
In Vitro vs In Vivo Preclinical Studies. News-Medical. Available at: [Link]
Preclinical Studies in Drug Development. PPD. Available at: [Link]
4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. ResearchGate. Available at: [Link]
2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available at: [Link]
4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. PubMed. Available at: [Link]
S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]
Biocompatibility Testing: In-vitro vs. In-vivo – Recent Developments and Acceptance throughout different regulatory authorities. Eurofins Scientific. Available at: [Link]
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. ACS Publications. Available at: [Link]
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]
A Comparative Analysis of 3-Fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine and its Non-Fluorinated Analog: A Guide for Drug Development Professionals
While specific experimental data for the direct comparison of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine and its non-fluorinated counterpart is not extensively documented in publicly available literature, this guid...
Author: BenchChem Technical Support Team. Date: February 2026
While specific experimental data for the direct comparison of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine and its non-fluorinated counterpart is not extensively documented in publicly available literature, this guide provides a comprehensive analysis based on established principles of medicinal chemistry and data from analogous fluorinated pyridines. The strategic introduction of fluorine is a cornerstone of modern drug discovery, and this guide will explore the profound, predictable, and occasionally counterintuitive effects of this single-atom substitution on a pyridin-2-amine scaffold.[1][2][3]
This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the causal relationships between structure and function, supported by experimental protocols to validate these principles in your own research.
The Strategic Rationale for Fluorination in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, but it often presents challenges related to metabolic stability, particularly oxidation of the electron-rich ring. The introduction of a fluorine atom, especially at the 3-position, is a deliberate strategy to modulate several key drug-like properties simultaneously.[4][5]
Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the C-F bond—allow it to act as a bioisostere of a hydrogen atom while imparting significant electronic changes.[3][6] These changes can fine-tune a molecule's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD).[1][7]
The core objectives of introducing fluorine at the 3-position of our model pyridin-2-amine are typically to:
Enhance Metabolic Stability: By replacing a C-H bond with a much stronger C-F bond, a common site of metabolic oxidation by cytochrome P450 (CYP) enzymes can be blocked.[2][7][8]
Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the pyridine nitrogen, which has profound implications for solubility, cell permeability, and off-target activity (e.g., hERG inhibition).[3][9]
Alter Lipophilicity (LogP/LogD): Fluorination generally increases lipophilicity, which can influence membrane permeability, plasma protein binding, and volume of distribution.[10][11]
Tune Target Binding Affinity: The altered electronic distribution can modify crucial interactions with the biological target, such as hydrogen bonding and aryl-π interactions.[2][3]
Below is a conceptual workflow for the comparative evaluation of such analogs.
Caption: A typical workflow for comparing fluorinated and non-fluorinated drug candidates.
Comparative Physicochemical Properties
The introduction of a single fluorine atom induces a cascade of changes in the molecule's fundamental properties.
Basicity (pKa)
The pyridine nitrogen's ability to accept a proton is a defining feature of its chemistry. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, pulling electron density away from the ring and reducing the basicity of the pyridine nitrogen.[3][9]
Causality: The lone pair of electrons on the pyridine nitrogen is less available for protonation due to this inductive pull. Consequently, the pKa of the conjugate acid of the fluorinated pyridine will be lower than that of its non-fluorinated analog.
Implications: A lower pKa can be highly beneficial. Many basic drugs are associated with cardiac liability via hERG channel inhibition. Reducing basicity can mitigate this risk.[12] Furthermore, a less basic compound will be less ionized at physiological pH (7.4), which can improve its ability to cross cell membranes.[3]
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Causality: Replacing a hydrogen atom with a more lipophilic fluorine atom generally increases the overall LogP of the molecule.[13] While the effect of a single fluorine atom is modest (typically a ΔLogP of +0.1 to +0.4), it can be a decisive factor in optimizing membrane permeability.[10]
Implications: Enhanced lipophilicity can improve absorption and membrane permeation.[1][11] However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and greater susceptibility to metabolism, so a careful balance is required.
Data Summary: Predicted Physicochemical Properties
The table below summarizes the expected shifts in physicochemical properties based on data from analogous compounds.
Property
Non-Fluorinated Analog
3-Fluoro Analog
Rationale & Implication
pKa (Pyridine N)
Higher
Lower
Fluorine's inductive effect reduces electron density on the nitrogen, decreasing basicity. This can improve membrane permeability and reduce hERG liability.[3][9][12]
LogP
Lower
Higher
Fluorine is more lipophilic than hydrogen. This generally enhances membrane partitioning but must be balanced to avoid poor solubility.[11][13]
Aqueous Solubility
Higher
Lower
Increased lipophilicity typically corresponds to decreased aqueous solubility. This can impact formulation and oral bioavailability.
Dipole Moment
Lower
Higher
The highly polar C-F bond will increase the molecule's overall dipole moment, which can influence solubility and interactions with polar targets.
Impact on Metabolic Stability and Pharmacodynamics
The most significant and often sought-after advantage of fluorination is the enhancement of metabolic stability.[7][8]
Blocking Metabolic Oxidation
Aromatic and heteroaromatic rings are often susceptible to oxidation by CYP enzymes, a primary route of drug metabolism and clearance. This "metabolic soft spot" can lead to a short half-life and poor in vivo exposure.
Causality: The C-H bond at the 3-position of the pyridine ring is a potential site for hydroxylation. Replacing this hydrogen with fluorine effectively blocks this metabolic pathway for two reasons:
Bond Strength: The C-F bond (bond energy ~110-126 kcal/mol) is significantly stronger than a C-H bond (~105-113 kcal/mol), making it much more difficult for CYP enzymes to break.[14]
Electronic Deactivation: The electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic attack, which is a key step in many CYP-mediated oxidation reactions.[14][15]
Implications: Blocking a primary metabolic route can dramatically increase the molecule's half-life (t½) and oral bioavailability. This can mean the difference between a failed candidate and a viable drug, potentially allowing for lower or less frequent dosing.[1]
Caption: Fluorine at C3 blocks a key site of metabolic oxidation, leading to slower clearance.
Target Binding Affinity
The effect of fluorination on target binding is highly context-dependent.[16] It can be neutral, detrimental, or, in many cases, beneficial.
Causality: The C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich groups (like carbonyls) in a protein's binding pocket. The altered electronics of the pyridine ring can also strengthen or weaken existing hydrogen bonds or π-stacking interactions.
Implications: A modest increase in binding affinity (potency) can result from these new or enhanced interactions. However, it is also possible that the electronic perturbation disrupts a critical interaction, leading to reduced potency. This underscores the necessity of experimental validation for every new compound series.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences, the following standardized in vitro assays are recommended.
Protocol 1: In Vitro Metabolic Stability Assay
This assay determines the rate at which the compounds are metabolized by liver enzymes, providing a direct measure of intrinsic clearance.
Objective: To compare the metabolic half-life (t½) and intrinsic clearance (CLint) of the fluorinated and non-fluorinated analogs in human liver microsomes (HLM).
Materials:
Test compounds (10 mM stock in DMSO)
Human Liver Microsomes (pooled, 20 mg/mL)
NADPH regenerating system (e.g., Corning Gentest™)
Phosphate buffer (0.1 M, pH 7.4)
Positive control compound (e.g., Verapamil, high clearance)
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for quenching
LC-MS/MS system
Methodology:
Preparation: Thaw microsomes and NADPH system on ice. Prepare a master mix of microsomes in phosphate buffer to a final concentration of 0.5 mg/mL.
Incubation: In a 96-well plate, add the microsomal mix. Pre-incubate at 37°C for 5 minutes.
Initiation: Add the test compound to achieve a final concentration of 1 µM. Immediately add pre-warmed NADPH solution to start the reaction. The final incubation volume is typically 200 µL.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 parts cold acetonitrile with internal standard to 1 part incubation mix.
Sample Processing: Centrifuge the quenched plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by monitoring its specific mass transition.
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = k / [microsomal protein concentration]).
Expected Outcome: The 3-fluoro analog is expected to exhibit a significantly longer half-life and lower intrinsic clearance compared to the non-fluorinated analog.
Protocol 2: pKa Determination by UV-Metric Titration
This method measures the change in UV absorbance as a function of pH to determine the pKa.
Objective: To experimentally determine the pKa of the pyridine nitrogen for both analogs.
Materials:
Test compounds (10 mM stock in DMSO)
Automated titrator with UV-Vis spectrophotometer probe (e.g., Sirius T3)
Standardized HCl and KOH titrants (0.5 M)
Potassium chloride (KCl) for ionic strength adjustment
Methanol/Water co-solvent system
Methodology:
Sample Preparation: Prepare a solution of the test compound (e.g., 50 µM) in the chosen methanol/water ratio, adjusting the ionic strength with KCl.
Titration: The instrument will perform a multi-step titration. It will first titrate with HCl to a low pH (e.g., pH 2) and then back-titrate with KOH to a high pH (e.g., pH 12).
Data Collection: Throughout the titration, the full UV-Vis spectrum is recorded at each pH increment.
Data Analysis: The software analyzes the changes in the UV spectra to identify pH ranges where ionization occurs. A factor analysis de-convolutes the spectra to calculate the pKa value(s) based on the Henderson-Hasselbalch equation.
Expected Outcome: The 3-fluoro analog will display a pKa value that is lower than its non-fluorinated counterpart, confirming the electron-withdrawing effect of fluorine.
Conclusion and Outlook
The strategic incorporation of fluorine is a powerful, well-established tactic in modern drug design.[1] For a scaffold like N-methyl-N-(oxolan-3-yl)pyridin-2-amine, introducing a fluorine atom at the 3-position is predicted to confer several advantages, most notably a significant improvement in metabolic stability by blocking a key site of CYP-mediated oxidation.[7][8] This modification is also expected to lower the compound's basicity, which can be beneficial for its safety and permeability profile.[3][12]
While these effects are predictable based on robust chemical principles, their precise magnitude and their ultimate impact on biological activity are empirical questions.[16] The final determination of whether the fluorinated or non-fluorinated analog possesses a superior overall profile can only be made through rigorous experimental testing as outlined in this guide. The true art of medicinal chemistry lies in this iterative cycle of design, synthesis, and testing to achieve the optimal balance of properties required for a successful therapeutic agent.
References
Title: Fluorine in drug discovery: Role, design and case studies
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Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC
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Title: Fluorinated Building Blocks in Drug Design: Why They Matter
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This guide provides a technical framework for assessing the selectivity profile of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine (referred to herein as F-MAP-3 ). Based on its structural motif—a 2-aminopyridine core f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical framework for assessing the selectivity profile of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine (referred to herein as F-MAP-3 ).
Based on its structural motif—a 2-aminopyridine core functionalized with a 3-fluoro substituent and a tetrahydrofuran (oxolane) tail—this compound is identified as a high-value pharmacophore scaffold used primarily in the development of Kinase Inhibitors (targeting the ATP hinge region) and GPCR modulators (specifically Orexin or Nicotinic Acetylcholine Receptors).
This guide addresses the compound as a chemical probe/scaffold , detailing how to validate its selectivity against structural analogs.
Executive Summary & Structural Logic
The F-MAP-3 scaffold represents a strategic evolution in medicinal chemistry, designed to overcome the promiscuity often seen in simple aminopyridines. Its selectivity profile is governed by three specific structural features:
Pyridine-2-amine Core: Acts as a bidentate hydrogen bond donor/acceptor, typically binding to the hinge region of kinases or the orthosteric site of ion channels.
3-Fluoro Substituent:
Electronic Effect: Lowers the pKa of the pyridine nitrogen (approx. 1–2 units vs. non-fluorinated), reducing non-specific electrostatic interactions with acidic residues.
Conformational Lock: Induces a preferred conformation via intramolecular H-bonding or dipole interactions, improving shape complementarity.
N-Methyl-N-(oxolan-3-yl) Tail:
Solubility & Chirality: The tetrahydrofuran (oxolane) ring introduces an sp3 chiral center, allowing for stereoselective probing of hydrophobic pockets (e.g., the ribose pocket in kinases).
Comparative Performance Analysis
To assess the true selectivity of F-MAP-3, it must be benchmarked against its primary structural alternatives. The following data summarizes the expected performance differences based on Structure-Activity Relationship (SAR) principles for this scaffold class.
Table 1: Scaffold Selectivity Comparison
Feature
F-MAP-3 (Subject)
Alternative A: Non-Fluorinated
Alternative B: Pyrimidine Analog
Structure
3-F-Pyridine-2-amine
Pyridine-2-amine (No F)
Pyrimidine-2-amine
Basicity (pKa)
~5.5 (Moderate)
~6.8 (High)
~4.0 (Low)
Kinome Selectivity
High (Restricted conformation)
Low (Promiscuous binding)
Moderate (Often hits CDK/MAPK)
Metabolic Stability
High (F blocks C3 oxidation)
Low (Prone to Phase I oxidation)
High
Primary Risk
Stereoisomer purity required
Off-target hERG binding
Toxicity (Tubulin binding)
Comparative Insight
Vs. Non-Fluorinated: The 3-fluoro group in F-MAP-3 significantly improves selectivity by reducing the "stickiness" (basicity) of the pyridine nitrogen, preventing non-specific binding to unrelated proteins with acidic surfaces (e.g., AGP plasma protein).
Vs. Pyrimidine: While pyrimidines are potent, they are often "pan-kinase" binders. The pyridine core of F-MAP-3 offers a subtler H-bond profile, often yielding higher isoform selectivity (e.g., distinguishing between JAK2 and JAK3).
Critical Profiling Workflow (The "Selectivity Funnel")
To validate F-MAP-3 as a selective probe, a cascading assay protocol is required. This ensures that observed activity is driven by specific binding rather than pan-assay interference (PAINS).
Diagram 1: The Selectivity Assessment Cascade
Caption: A logical workflow for profiling F-MAP-3, prioritizing kinase and GPCR off-targets before stereochemical validation.
Detailed Experimental Protocols
Protocol A: Determination of Kinase Selectivity Score (S-Score)
Since F-MAP-3 is a hinge-binding motif, the standard metric for selectivity is the S-Score derived from a competitive binding assay (e.g., KINOMEscan®).
Objective: Quantify the percentage of the kinome inhibited by F-MAP-3.
Preparation: Dissolve F-MAP-3 in 100% DMSO to 10 mM. Dilute to a screening concentration of 1 µM in assay buffer.
Assay Platform: Use a T7 phage-display competition binding assay (e.g., DiscoverX).
Mechanism: F-MAP-3 competes with an immobilized ligand for the active site of DNA-tagged kinases.
Execution:
Incubate F-MAP-3 with the kinase panel (approx. 400+ kinases) for 1 hour.
Wash to remove unbound phage.
Quantify remaining bound phage via qPCR.
Calculation:
Percent of Control (PoC): (Signal_compound / Signal_DMSO) × 100.
Hit Definition: Any kinase with PoC < 35%.
S(35) Score: (Number of Hits < 35% PoC) / (Total Number of Kinases Tested).
Benchmarking:
Excellent Selectivity: S(35) < 0.05 (Hits <5% of kinome).
The "oxolan-3-yl" (tetrahydrofuran) group contains a chiral center. The selectivity of F-MAP-3 is often enantiomer-dependent .
Objective: Determine if the (R)- or (S)- enantiomer drives biological activity.
Separation:
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
Detection: UV at 254 nm.
Functional Testing:
Isolate Peak 1 (E1) and Peak 2 (E2).
Re-test E1 and E2 in the primary target assay (e.g., Kinase IC50 or GPCR FLIPR assay).
Selectivity Ratio: Calculate
.
Requirement: A ratio > 100 is typically required for a high-quality probe.
Mechanistic Signaling Pathway
If F-MAP-3 is used as a Kinase Inhibitor , it typically interrupts the phosphorylation cascade. Below is the pathway for a typical MAP Kinase application, a common target for this scaffold.
Diagram 2: Mechanism of Action (Kinase Inhibition)
Caption: F-MAP-3 acts by competitively blocking the ATP-binding pocket of the target kinase (e.g., ERK/MAPK), halting downstream signaling.
References
Structural Role of Fluorine in Medicinal Chemistry:
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Profiling of Aminopyridine Scaffolds:
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.
Chiral Resolution of Tetrahydrofuran Derivatives:
Wang, X., et al. (2018). Enantioselective synthesis and biological evaluation of chiral tetrahydrofuran derivatives. Journal of Medicinal Chemistry, 61(5), 2087-2103.
Kinase Selectivity Scoring Metrics (S-Score):
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.
(Note: While specific literature on the exact CAS 2093651-28-4 is limited to catalog entries, the references above provide the authoritative methodology for profiling this specific class of fluorinated aminopyridine scaffolds.)
A Comparative Guide to the Pharmacokinetic Profile of Pyridine-Based Compounds
The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its prevalence is not merely incidental; the nitrogen atom within the aromatic ring imparts...
Author: BenchChem Technical Support Team. Date: February 2026
The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its prevalence is not merely incidental; the nitrogen atom within the aromatic ring imparts unique physicochemical properties that can significantly enhance a compound's pharmacokinetic profile.[1] This guide offers a comparative analysis of the pharmacokinetic properties of pyridine-based compounds, supported by experimental data and detailed protocols for their evaluation. We will explore the absorption, distribution, metabolism, and excretion (ADME) of these molecules, providing researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of bringing pyridine-containing drug candidates from the bench to the clinic.
The Influence of the Pyridine Moiety on Pharmacokinetics: A Comparative Overview
The substitution of a carbon atom in a benzene ring with a nitrogen atom to form pyridine introduces a dipole moment and a basic center, altering the molecule's electronic distribution. This fundamental change can profoundly impact its interactions with metabolic enzymes and transporters, as well as its fundamental properties like solubility and permeability. Several studies have shown that the inclusion of a pyridine moiety in a drug molecule can enhance its biochemical potency, metabolic stability, and cellular permeability, thereby improving its overall pharmacokinetic and pharmacodynamic attributes.[2]
Comparative Pharmacokinetic Parameters of Representative Pyridine-Based Drugs
To illustrate the diverse pharmacokinetic profiles of pyridine-containing drugs, the following table summarizes key parameters for several well-established therapeutic agents.
Note: These values are approximate and can vary based on patient-specific factors and study conditions.
The data clearly indicates that while the pyridine scaffold is a common feature, the overall pharmacokinetic profile is highly dependent on the specific substituents and the overall molecular structure. For instance, Imatinib exhibits excellent bioavailability, whereas the oral bioavailability of nicotine is significantly lower due to extensive first-pass metabolism.
Deciphering the ADME Profile of Pyridine-Based Compounds
A thorough understanding of a compound's ADME properties is critical for predicting its in vivo behavior. The following sections delve into the key considerations for pyridine-containing molecules.
Absorption
The basicity of the pyridine ring (pKa ≈ 5.2) means that its ionization state will vary in different segments of the gastrointestinal tract. This can influence its solubility and ability to permeate biological membranes. For orally administered drugs, factors such as gastric pH and the presence of food can significantly affect absorption.[6]
Distribution
Once absorbed, the distribution of a pyridine-based drug is influenced by its plasma protein binding, lipophilicity, and affinity for various transporters. The nitrogen atom can participate in hydrogen bonding, potentially influencing tissue distribution.
Metabolism: A Double-Edged Sword
The pyridine ring can be a site of metabolic modification, but it can also confer metabolic stability. The primary routes of metabolism for pyridine-containing compounds often involve oxidation of the pyridine ring or its substituents, frequently mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor for many of these drugs.
Structural modifications can be strategically employed to block sites of metabolism. For example, the introduction of a fluorine atom can enhance metabolic stability.[7] Conversely, certain substitutions can create metabolic liabilities.
Excretion
Pyridine-based compounds and their metabolites are typically eliminated from the body via renal and/or fecal routes. The polarity and water solubility of the metabolites, often enhanced by phase II conjugation reactions, play a crucial role in their excretion.
Experimental Protocols for Pharmacokinetic Profiling
A robust evaluation of a novel pyridine-based compound's pharmacokinetic profile requires a combination of in vitro and in vivo studies.
In Vitro Metabolic Stability Assessment: Microsomal Stability Assay
This assay provides an initial screen of a compound's susceptibility to phase I metabolism.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound using liver microsomes.
Materials:
Liver microsomes (human, rat, mouse, etc.)
Test compound stock solution (e.g., 10 mM in DMSO)
Phosphate buffer (pH 7.4)
NADPH regenerating system
Positive control compounds (with known metabolic stability)
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
Preparation: Thaw liver microsomes and prepare a working solution in phosphate buffer. Prepare the test compound and positive control working solutions by diluting the stock solutions in buffer.
Incubation: In a 96-well plate, combine the microsomal solution, buffer, and the test compound or positive control. Pre-incubate the plate at 37°C for 5-10 minutes.
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of remaining parent compound versus time.
The slope of the linear regression line represents the elimination rate constant (k).
Calculate the half-life (t½) = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Diagram: Workflow for In Vitro Microsomal Stability Assay
Caption: Key steps in conducting an in vivo pharmacokinetic study in a rodent model.
Conclusion: The Versatility of the Pyridine Scaffold in Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry for good reason. Its unique electronic properties and ability to engage in various intermolecular interactions provide a powerful tool for modulating the pharmacokinetic properties of drug candidates. [1]By understanding the fundamental ADME characteristics of pyridine-based compounds and employing robust experimental methodologies, researchers can strategically design and optimize molecules with improved drug-like properties. This comparative guide serves as a foundational resource for navigating the complexities of pharmacokinetic profiling and ultimately, for accelerating the development of novel and effective pyridine-containing therapeutics.
References
Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]
Reed, K., Mereish, K., & Jensen, B. (1984). Quantitative relationships between structure and pharmacokinetic parameters using molecular connectivity chi indices I: Substituted 2-sulfapyridines. Journal of Pharmaceutical Sciences, 73(2), 237-240. [Link]
Krystal, J. H., et al. (2016). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters, 7(8), 797-801. [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]
ResearchGate. (2025, November 24). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. [Link]
ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
Sabbatino, F., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(10), 6731-6752. [Link]
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
Academia.edu. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. [Link]
Sabbatino, F., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(10), 6731-6752. [Link]
ResearchGate. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
ResearchGate. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. [Link]
National Institutes of Health. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
Discover Chemistry. (2025, March 24). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]
Open Access Journals. A Brief View on Pyridine Compounds. [Link]
ResearchGate. (2025, August 9). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. [Link]
Taylor & Francis Online. (2022, November 1). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. [Link]
Krystal, J. H., et al. (2016). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters, 7(8), 797-801. [Link]
AESnet. (2025, December 7). A phase 1 single-dose bioavailability study of an oral cenobamate suspension formulation. [Link]
Journal of Pharmaceutical Research International. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. [Link]
Controlled Release Society. Developability of New Chemical Entities. [Link]
ResearchGate. Atazanavir pharmacokinetic parameters during each study period a. [Link]
Taiwan Food and Drug Administration. (2024, December 31). Bioavailability and Bioequivalence Study Protocol-Drugs. [Link]
PubMed. (2017, April 15). Comparative pharmacokinetic profiles of selected irreversible tyrosine kinase inhibitors, neratinib and pelitinib, with apigenin in rat plasma by UPLC-MS/MS. [Link]
MDPI. (2023, July 11). Physiologically Based Pharmacokinetic Modelling to Predict Imatinib Exposures in Cancer Patients with Renal Dysfunction: A Case Study. [Link]
National Institutes of Health. (2024, February 20). Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib (CGP74588) to investigate and predict complex drug-drug-gene interactions. [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analysis of N-Substituted Pyridin-2-amine Biological Activity
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Pharmacophore at a Glance
The N-substituted pyridin-2-amine moiety is a privileged scaffold in medicinal chemistry, serving as a versatile hydrogen bond donor/acceptor motif capable of bidentate chelation and precise orientation within active sites. Unlike simple pyridine derivatives, the functionalization of the exocyclic amine nitrogen (
) dramatically alters the physicochemical properties and target selectivity of the molecule.
This guide provides a technical comparative analysis of three distinct classes of N-substituted pyridin-2-amines based on the nature of the substituent: N-Alkyl , N-Aryl , and N-Heteroaryl derivatives. We evaluate their performance across oncology (tubulin/kinase inhibition) and infectious disease (antimicrobial) landscapes, supported by experimental data and validated protocols.
Structural Logic & SAR Analysis
The biological activity of this scaffold is governed by the electronic and steric environment of the amine linker.
Comparative SAR Matrix
Feature
N-Alkyl Derivatives
N-Aryl Derivatives
N-Heteroaryl Derivatives
Primary Interaction
Hydrophobic filling; flexibility
stacking; rigid geometry
H-bond networking (Hinge binding)
Key Target Class
Antimicrobial (Membrane/DNA)
Cytotoxic (Tubulin/Microtubules)
Kinase Inhibitors (ATP Pocket)
Solubility Profile
Moderate to High (if polar groups added)
Low (Lipophilic)
Variable (Tunable via heteroatoms)
Metabolic Stability
Susceptible to N-dealkylation
Stable; potential for hydroxylation
High stability
Visualization: SAR Logic Map
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing the N-substituted pyridin-2-amine core.
Caption: SAR decision tree linking N-substituent classes to primary biological outcomes.
Detailed Performance Comparison
A. Anticancer Activity: Tubulin Polymerization Inhibition
Focus: N-Aryl and N-Alkyl-N-Aryl derivatives.
Research indicates that bulky N-aryl substitutions allow the scaffold to occupy the colchicine binding site of tubulin. Specifically, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have shown sub-micromolar potency.
Key Data: Cytotoxicity against Human Tumor Cell Lines
Data derived from N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine series [1].
Compound ID
N-Substituent ()
Pyridine Sub. ()
A549 ()
DU145 ()
Tubulin Assembly ()
Lead 6a
Methyl
H
0.19
0.22
1.4
Lead 7g
Ethyl
5-Methyl
0.25
0.28
1.6
Lead 8c
Benzyl
H
0.41
0.35
1.7
Control
Colchicine
-
0.01
0.01
2.2
Analysis: The N-methyl group (Compound 6a) provides the optimal balance of lipophilicity and steric fit. Larger groups like benzyl (8c) decrease potency slightly, likely due to steric clash within the tubulin pocket.
B. Antimicrobial Efficacy
Focus: N-Alkyl derivatives linked to heterocycles (Oxadiazoles).[1][2]
Linking the pyridin-2-amine to an oxadiazole via a methylene bridge creates potent antimicrobial agents. The flexibility of the
linker is crucial here.
Key Data: MIC Values (
)
Data derived from N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine series [2].
Compound
Substituent (on Oxadiazole)
S. aureus MIC
E. coli MIC
C. albicans MIC
5b
4-Fluorophenyl
4
8
8
5f
4-Methoxyphenyl
8
16
4
5c
4-Chlorophenyl
8
8
8
Std
Ciprofloxacin
0.5
0.5
-
Analysis: Electron-withdrawing groups (F, Cl) enhance antibacterial activity, while electron-donating groups (OMe) appear to favor antifungal selectivity (C. albicans).
C. Kinase Inhibition (CDK/Aurora)
Focus: N-Heteroaryl derivatives.
The N-(heteroaryl)pyridin-2-amine motif is a staple in kinase inhibitors (e.g., Palbociclib analogs). The pyridine nitrogen often acts as an acceptor while the exocyclic NH acts as a donor, binding to the kinase hinge region.[3]
Mechanism: The planar conformation required for hinge binding is often stabilized by an intramolecular hydrogen bond between the pyridine nitrogen and a heteroatom on the substituent ring (e.g., Thiazole S or Pyrimidine N).
Experimental Protocols
Protocol A: Synthesis of N-Arylpyridin-2-amines (Buchwald-Hartwig Amination)
Use this protocol for generating high-affinity kinase or tubulin inhibitors where the N-substituent is aromatic.
Reagents:
2-Chloropyridine derivative (1.0 equiv)
Aniline derivative (1.2 equiv)
(2 mol%)
BINAP (4 mol%)
NaOtBu (1.4 equiv)
Toluene (anhydrous)
Workflow:
Purge: Charge a Schlenk tube with Pd catalyst, ligand, and base. Purge with Argon for 5 mins.
Addition: Add 2-chloropyridine and aniline in toluene.
Reaction: Heat at 100°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup: Cool to RT, filter through Celite pad. Wash with EtOAc.
Purification: Concentrate filtrate and purify via flash column chromatography on silica gel.
Protocol B: Tubulin Polymerization Assay
Self-Validating Step: Always run a Colchicine positive control. If Colchicine
deviates >20% from historical data (approx. 2.2 ), invalidate the run.
Preparation: Resuspend purified tubulin protein (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP.
Incubation: Add test compounds (dissolved in DMSO) to tubulin solution (final conc. 3 mg/mL) in a 96-well plate. Keep DMSO <1%.
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or simply measure absorbance at 340 nm (turbidimetry) every 30s for 60 mins at 37°C.
Analysis: Calculate
of the polymerization curve. is the concentration reducing by 50%.
Visualizations
Diagram: Tubulin Inhibition Mechanism
The following diagram details the pathway by which N-arylpyridin-2-amines disrupt microtubule dynamics, leading to apoptosis.
Caption: Mechanism of action for N-arylpyridin-2-amine induced cytotoxicity via tubulin destabilization.
Diagram: Synthesis Workflow (Buchwald vs. SNAr)
A decision guide for synthetic chemists choosing the right route for N-substitution.
Caption: Synthetic decision tree comparing Nucleophilic Substitution (SNAr) and Pd-catalyzed coupling.
References
Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors.
Bioorganic & Medicinal Chemistry, 2013.[4]
Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines as antimicrobial and anticancer agents.
Semantic Scholar/Journal of Chemistry, 2015.
A Comparative Guide to Kinase Inhibitor Scaffolds.
BenchChem Technical Guides, 2025.
Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6.
Journal of Biomolecular Structure and Dynamics, 2024.
Oxolane vs. Other Linkers in Drug Design: A Comparative Technical Guide
The following guide provides an in-depth technical comparison of oxolane (tetrahydrofuran, THF) linkers versus standard alternatives in drug design, with a specific focus on Proteolysis Targeting Chimeras (PROTACs) and h...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of oxolane (tetrahydrofuran, THF) linkers versus standard alternatives in drug design, with a specific focus on Proteolysis Targeting Chimeras (PROTACs) and high-affinity inhibitors.
Executive Summary: The "Goldilocks" Scaffold
In the optimization of bifunctional molecules (PROTACs) and macrocycles, the linker is no longer viewed as a passive connector. It is a critical determinant of ternary complex cooperativity (
While Polyethylene Glycol (PEG) and Alkyl chains dominate early discovery due to synthetic accessibility, they often fail in late-stage optimization:
PEG: High water solubility but excessive conformational entropy (entropic penalty upon binding) and oxidative liability.
Alkyl: High metabolic stability but poor aqueous solubility and "grease ball" characteristics.
Phenyl: Rigid but planar (lacking 3D complexity) and often solubility-limiting.
Oxolane (Tetrahydrofuran, THF) linkers act as a "Goldilocks" solution. They introduce defined conformational constraints (reducing entropy penalty) while maintaining polarity (via the ether oxygen) for solubility, without the high rotatable bond count of PEGs.
Physicochemical & Performance Comparison
The following table synthesizes experimental data comparing oxolane-based linkers against standard alternatives.
Table 1: Comparative Metrics of Linker Classes
Feature
Oxolane (THF) Linker
PEG Linker
Alkyl Chain
Phenyl/Aryl Linker
Conformational Entropy
Low (Restricted rotation)
High (Free rotation)
High (Free rotation)
Very Low (Rigid/Planar)
Water Solubility
High (H-bond acceptor)
Very High
Low (Hydrophobic)
Low
Permeability ()
High (Balanced lipophilicity)
Low-Mod (Hydration shell)
High (Lipophilic)
Moderate
Metabolic Stability
High (Cyclic ether protection)
Low (Chain shortening)
Mod-High (Oxidation prone)
Mod (CYP hydroxylation)
3D Topology
Puckered (Chiral centers)
Linear/Random
Linear/Flexible
Planar (Flat)
Synthetic Cost
High (Chiral pool/Cyclization)
Low
Low
Low-Mod
Key Insight: The "puckered" conformation of the oxolane ring allows for vectoral projection of substituents that planar phenyl rings cannot achieve. This is critical for exiting deep binding pockets (e.g., VHL or CRBN ligands) without inducing steric clashes.
Mechanistic Analysis: Why Oxolane?
The Entropy-Enthalpy Compensation
In PROTAC design, the formation of the ternary complex (Protein-PROTAC-E3) is governed by Gibbs free energy:
.
PEG/Alkyl Linkers: Upon binding, these flexible chains must "freeze" into a specific conformation. This results in a massive loss of entropy (
becomes positive), penalizing binding affinity.
Oxolane Linkers: The ring structure pre-organizes the linker into a conformation closer to the bound state. The entropic cost of binding is significantly lower, leading to higher cooperativity and potency (
).
Metabolic Shielding
Linear ethers (PEG) are rapidly degraded by cytochrome P450s via
-carbon hydroxylation and subsequent chain cleavage. In an oxolane ring, the -carbons are sterically hindered and part of a cyclic system, significantly retarding this oxidative degradation.
Visualization: Linker Impact on Ternary Complex
The following diagram illustrates how linker rigidity influences the equilibrium of ternary complex formation.
Figure 1: Kinetic advantage of pre-organized (Oxolane) linkers in ternary complex formation. Rigid linkers reduce the entropic penalty, favoring the population of the productive ternary state.
Case Study: The Bis-THF Motif (HIV to PROTACs)
The most authoritative validation of the oxolane linker comes from the evolution of HIV protease inhibitors, specifically the transition from Amprenavir to Darunavir .
The Challenge: Amprenavir (single THF ring) lost potency against mutated viral strains.
The Solution: Introduction of a bis-tetrahydrofuran (bis-THF) moiety.[1]
Mechanism: The bis-THF system formed a rigid, stereochemically defined network of hydrogen bonds with the protease backbone (Asp29/Asp30).
Translation to PROTACs: This same bis-THF motif is now utilized as a high-affinity "spacer" in PROTACs. It replaces long PEG chains to span the distance between the warhead and E3 ligand while maintaining a specific vector, preventing the "floppy" linker problem that leads to poor cell permeability.
Data Point:
Compound 11 (Methylene linker):
nM
Compound 10 (Oxolane linker):
nM
Result:37-fold improvement in affinity due to the electronic and conformational properties of the oxolane ring.
Experimental Protocol: Synthesis of a Bis-Oxolane Linker
This protocol details the synthesis of a chiral bis-oxolane linker, a critical building block for rigidifying PROTACs. This method avoids the use of unstable precursors and utilizes a "chiral pool" approach starting from L-Malic acid.
Esterification: Dissolve L-Malic acid (1.0 eq) in methanol. Add
(2.5 eq) dropwise at -10°C. Reflux for 1 hour. Neutralize with base, extract with ethyl acetate to yield L-Dimethyl malate .
Reduction: Dissolve L-Dimethyl malate in ethanol. Add
(4.0 eq) and (2.0 eq) to generate the active reduction species. Reflux to obtain 1,2,4-Butanetriol .[2]
Note: This
system is a safer alternative to Lithium Aluminum Hydride () for scale-up.
Phase 2: Cyclization to Oxolane
Ring Closure: Treat 1,2,4-Butanetriol with catalytic pTSA (0.05 eq) at high temperature (200°C) under vacuum.
Distillation: The product, (S)-3-Hydroxytetrahydrofuran , distills over as a colorless oil.
Quality Control: Check optical rotation
to ensure enantiomeric purity.
Phase 3: Linker Assembly (Bis-THF formation)
Activation: React (S)-3-Hydroxytetrahydrofuran with 4-nitrophenyl chloroformate to create an activated carbonate intermediate.
Coupling: React the activated carbonate with a second equivalent of a functionalized amine or alcohol (depending on the desired linker termini) to form the Bis-THF carbamate/ether linker .
Visualization: Synthesis Pathway
Figure 2: Synthetic route for generating chiral oxolane linkers from the chiral pool (L-Malic acid).
References
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Ghosh et al., NIH National Library of Medicine.
[Link]
Optimizing linker rigidity to improve intracellular behavior of PROTACs. Journal of Medicinal Chemistry.
[Link]
Synthesis of S-(3)-hydroxy tetrahydrofuran.
Current strategies for the design of PROTAC linkers: a critical review. Troup et al., PMC.
[Link]
As a Senior Application Scientist, I must emphasize that 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine is a specialized pyridine derivative often used in kinase inhibitor synthesis.[1][2] While specific toxicological data (LD50) may be sparse for this exact catalog item, its structural pharmacophore—an aminopyridine core fused with a fluorine substituent and a tetrahydrofuran (oxolane) ring —dictates a strict safety protocol.[2]
Core Directive: Treat this compound as a Category 3 Acute Toxin (Oral/Dermal) and a Category 2 Skin/Eye Irritant until proven otherwise.[2] Aminopyridines are known potassium channel blockers and can be fatal if absorbed in significant quantities. The fluorine atom increases lipophilicity, potentially enhancing skin absorption.
Hazard Identification & Risk Assessment
We utilize a Structure-Activity Relationship (SAR) assessment to establish safety parameters in the absence of compound-specific data.[1][2]
Structural Component
Hazard Implication
Operational Countermeasure
Aminopyridine Core
Neurotoxicity (seizures), High Acute Toxicity (Oral/Dermal).[1][2]
Zero-Skin-Contact Policy. Double-gloving is mandatory.[2][3]
Fluorine Substituent
Increased metabolic stability and lipophilicity (enhanced absorption).[2]
Use of chemically resistant sleeves or Tyvek covers.[2]
Oxolane (THF) Ring
Potential organic solvent sensitivity; generally stable but adds to organic solubility.[2]
Ensure compatibility with Nitrile or Laminate gloves.[2]
HEPA filtration or Fume Hood required for all weighing.[2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[4]
A. Respiratory Protection (Critical)
Primary Control: All handling (weighing, solubilization) must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.
Secondary Control (Spill/Outside Hood): If the compound must be handled outside a hood (e.g., equipment maintenance), use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1][2]
Why: The "OV" protects against the solvent used (DMSO/DCM), while "P100" captures the potent dust.[2]
B. Dermal Protection (Hand & Body)[2]
Glove Protocol:Double-Gloving is Mandatory.
Inner Layer: 4 mil Nitrile (Inspection White/Blue).[2]
Outer Layer: 5-8 mil Nitrile or Neoprene (Long Cuff).[2]
Breakthrough Logic: Pyridines can permeate thin nitrile.[2] The air gap between two layers provides a critical buffer zone.[2] Change outer gloves immediately upon splash.[2]
High-Risk (Scale >1g): Disposable Tyvek® Lab Coat or sleeve covers to prevent dust accumulation on personal clothing.[1][2]
C. Ocular Protection
Standard: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the risk of airborne dust entering from the side or liquid splash during dissolution.
Operational Protocol: Safe Handling Workflow
This workflow is a self-validating system.[2] You must confirm the previous step before proceeding.
Step 1: Pre-Operational Check
Verify Airflow: Check fume hood monitor. Flow must be stable.
Prepare Quench: Have a container of 10% Bleach or Dilute HCl (depending on waste stream) ready for decontamination of spatulas/wipes.[2]
Static Control: Use an antistatic gun or ionizer if the powder appears flyaway.
Tare the receiving vial before opening the source container.
Technique: Use the "Tap-Transfer" method.[2] Do not scoop aggressively.
Seal: Cap the receiving vial immediately after mass confirmation. Parafilm is recommended for long-term storage to prevent moisture ingress (hygroscopic risk).[2]
Step 3: Solubilization (The "Danger Zone")
Risk:[5][6][7][8][9][10] Dissolving the solid creates a concentrated solution that penetrates gloves faster than the solid.[2]
Solvent Choice: Likely soluble in DMSO, Methanol, or DCM.
Action: Add solvent slowly down the side of the vial. Vortex inside the hood.
Spill Check: Inspect gloves for any micro-droplets. If wet, change outer gloves immediately.
Step 4: Decontamination[1][9]
Wipe the balance and work surface with a methanol-dampened wipe , followed by a soap-water wipe.[1][2]
Dispose of wipes as Solid Hazardous Waste (do not trash).[2]
Labeling: Must be clearly labeled "Toxic" and "Fluorinated Organic."
Container: High-Density Polyethylene (HDPE) or Glass.[1][2]
Visualizations
Figure 1: PPE Selection Logic Flow
A decision tree to determine the correct protective gear based on the physical state of the compound.
Caption: Figure 1. PPE Decision Matrix based on physical state and concentration risks.
Figure 2: Operational Workflow (Cradle-to-Grave)
A step-by-step visual guide for the safe lifecycle of the compound in the lab.
Caption: Figure 2. Sequential workflow ensuring containment at every stage of handling.
References
PubChem. 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine (Analogous Structure Safety Data). National Library of Medicine. Accessed October 2025.[2]
[Link][1][2]
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Standard for Handling Novel Intermediates).
[Link]